3-(4-Methoxyphenyl)azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMISQBTERXMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222476 | |
| Record name | Azetidine, 3-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7215-07-8 | |
| Record name | Azetidine, 3-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine, 3-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3-(4-Methoxyphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[1] Its unique conformational constraints and inherent ring strain bestow upon it physicochemical properties that offer distinct advantages over more common saturated heterocycles like piperidine and pyrrolidine.[1] The 3-aryl azetidine motif, in particular, has garnered significant attention as a versatile scaffold for developing novel therapeutics, especially for central nervous system (CNS) disorders.[2] This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of a key exemplar of this class: 3-(4-Methoxyphenyl)azetidine. By delving into the causality behind synthetic strategies and exploring its role as a pharmacophore, this document serves as a vital resource for researchers aiming to leverage this valuable molecular entity.
I. Strategic Synthesis of this compound: A Methodological Deep Dive
The synthesis of the azetidine ring is a non-trivial endeavor due to the inherent ring strain of the four-membered system.[3] However, a number of robust synthetic strategies have been developed, primarily revolving around intramolecular cyclization. The synthesis of this compound can be approached through several well-established routes, each with its own set of advantages and mechanistic underpinnings.
A. Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of this compound points towards a key C-N bond formation as the final ring-closing step. This disconnection leads back to a 1,3-disubstituted propane backbone, where one terminus bears a good leaving group and the other a primary or secondary amine.
Caption: Retrosynthetic analysis of this compound.
B. Recommended Synthetic Pathway: Intramolecular Cyclization of a γ-Amino Alcohol Derivative
This is one of the most reliable and widely applicable methods for the synthesis of 3-substituted azetidines. The general workflow involves the preparation of a suitable γ-amino alcohol, activation of the hydroxyl group, and subsequent base-mediated intramolecular cyclization.
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of N-benzyl-2-(4-methoxyphenyl)ethan-1-amine
-
Rationale: This step introduces the nitrogen atom and one of the carbon atoms of the future azetidine ring. Benzylamine is a common choice for a protecting group that can be readily removed in the final step.
-
Procedure:
-
To a solution of 4-methoxyphenylacetaldehyde (1.0 eq) in methanol, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the desired amine.
-
Step 2: Synthesis of 1-(benzylamino)-3-(4-methoxyphenyl)propan-2-ol
-
Rationale: This step introduces the remaining carbon atoms of the azetidine ring and the hydroxyl group that will be activated for cyclization.
-
Procedure:
-
To a solution of the amine from Step 1 (1.0 eq) in a suitable solvent (e.g., THF), add a Grignard reagent such as vinylmagnesium bromide (1.2 eq) at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The resulting allylic amine is then subjected to hydroboration-oxidation to yield the primary alcohol.
-
Step 3: Synthesis of 1-(benzylamino)-3-(4-methoxyphenyl)propan-2-yl methanesulfonate
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate or tosylate makes it an excellent leaving group for the subsequent intramolecular nucleophilic substitution.
-
Procedure:
-
Dissolve the amino alcohol from Step 2 (1.0 eq) in dichloromethane at 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude mesylate is often used in the next step without further purification.
-
Step 4: Synthesis of 1-benzyl-3-(4-methoxyphenyl)azetidine
-
Rationale: This is the key ring-forming step. A strong base is used to deprotonate the amine, which then acts as a nucleophile to displace the mesylate, forming the strained four-membered ring.
-
Procedure:
-
Dissolve the crude mesylate from Step 3 in a polar aprotic solvent such as DMF.
-
Add a strong base, for example, sodium hydride (1.5 eq), at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to afford the N-benzyl protected azetidine.
-
Step 5: Synthesis of this compound
-
Rationale: The final step is the removal of the benzyl protecting group to yield the free secondary amine, which is often the desired product for further derivatization.
-
Procedure:
-
Dissolve the N-benzyl azetidine from Step 4 in methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
-
II. Physicochemical and Spectroscopic Properties
Due to the limited availability of experimentally determined data for this compound in the public domain, the following properties are based on data from closely related analogues and computational predictions. Researchers should verify these properties experimentally for their specific samples.
| Property | Value (Estimated) | Source/Analogue |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| Melting Point | 85-95 °C | [4] |
| Boiling Point | 274 °C | [4] |
| Density | 1.051 g/cm³ | [4] |
| pKa | ~8.5-9.5 | Based on typical secondary amines |
| LogP | ~1.5-2.0 | Computational prediction |
| Solubility | Soluble in most organic solvents | General property of similar compounds |
Spectroscopic Characterization (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.15 (m, 2H, Ar-H)
-
δ 6.90-6.85 (m, 2H, Ar-H)
-
δ 3.90-3.80 (m, 2H, azetidine-CH₂)
-
δ 3.80 (s, 3H, OCH₃)
-
δ 3.60-3.50 (m, 2H, azetidine-CH₂)
-
δ 3.40-3.30 (m, 1H, azetidine-CH)
-
δ 2.5-2.0 (br s, 1H, NH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 158.5 (Ar-C-O)
-
δ 135.0 (Ar-C)
-
δ 128.0 (Ar-CH)
-
δ 114.0 (Ar-CH)
-
δ 55.2 (OCH₃)
-
δ 50.0 (azetidine-CH₂)
-
δ 38.0 (azetidine-CH)
-
-
IR (KBr, cm⁻¹):
-
3300-3400 (N-H stretch)
-
2950-2850 (C-H stretch)
-
1610, 1510 (C=C aromatic stretch)
-
1245 (C-O stretch, aryl ether)
-
1175 (C-N stretch)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 163
-
III. Pharmacological Significance and Applications in Drug Discovery
The this compound scaffold is of significant interest to medicinal chemists due to its potential to serve as a bioisosteric replacement for other common motifs, such as piperidine or even a phenyl ring, in bioactive molecules.[1] This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, which are desirable in drug candidates.[1]
A. Role as a Bioisostere
The rigid, three-dimensional structure of the azetidine ring allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The replacement of a more flexible or lipophilic group with the this compound moiety can be a powerful strategy in lead optimization to improve pharmacokinetic and pharmacodynamic profiles.
Caption: Bioisosteric replacement strategy using the azetidine scaffold.
B. Potential Therapeutic Areas
Derivatives of 3-aryl azetidines have shown promise in a variety of therapeutic areas, suggesting that this compound could be a valuable building block for the development of new drugs.
-
Central Nervous System (CNS) Disorders: Many 3-aryl azetidine derivatives have been investigated as ligands for monoamine transporters, including those for dopamine and serotonin.[5] This makes them attractive candidates for the treatment of depression, anxiety, and other neurological disorders.[6]
-
Anticancer Agents: The azetidine nucleus is a component of several anticancer agents. The rigid scaffold can be used to correctly position pharmacophoric groups for interaction with targets such as kinases or other enzymes involved in cell proliferation.
-
Antimicrobial and Antiviral Agents: The azetidine ring is a core component of many β-lactam antibiotics. While this compound is not a β-lactam, the azetidine scaffold itself has been explored for the development of novel non-lactam antimicrobial and antiviral compounds.[7]
C. Protocol for In Vitro Evaluation of Monoamine Transporter Inhibition
Given the prevalence of 3-aryl azetidines as monoamine transporter ligands, a common in vitro assay to assess the biological activity of this compound and its derivatives is a radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Materials:
-
Cell membranes expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
Test compound: this compound.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
IV. Conclusion and Future Perspectives
This compound represents a valuable and strategically important building block in modern medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established methodologies. The physicochemical properties of this scaffold, particularly its rigid three-dimensional structure and potential for improved pharmacokinetic profiles, make it an attractive bioisostere for more traditional pharmacophoric elements. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of the chemical space around this compound and related 3-aryl azetidines is poised to yield the next generation of innovative medicines. Further research into stereoselective synthetic routes and a more detailed elucidation of the pharmacological properties of this specific compound will undoubtedly unlock its full potential in drug discovery.
V. References
-
Zhang, Y., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(10), 2968-2971. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of (B) (±)-(cis)-[(3-Azido-1-(4-methoxyphenyl)-2-oxo-4-azetidinyl)methoxy]acetic acid, methyl ester. --INVALID-LINK--
-
Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. --INVALID-LINK--
-
ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. --INVALID-LINK--
-
Cho, H. P., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6676-6680. --INVALID-LINK--
-
Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. --INVALID-LINK--
-
Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9819-9822. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. --INVALID-LINK--
-
Kirichok, A. A., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. --INVALID-LINK--
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. --INVALID-LINK--
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. --INVALID-LINK--
-
Synthesis of Azetidines. (n.d.). --INVALID-LINK--
-
ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. --INVALID-LINK--
-
Arkivoc. (n.d.). Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones. --INVALID-LINK--
-
Lee, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(6), 664-668. --INVALID-LINK--
-
Popławska, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. --INVALID-LINK--
-
Popławska, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. --INVALID-LINK--
-
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. --INVALID-LINK--
-
Genty, G., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 523. --INVALID-LINK--
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). --INVALID-LINK--
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Structural Elucidation of 3-(4-Methoxyphenyl)azetidine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-(4-Methoxyphenyl)azetidine, a substituted azetidine with significant potential in medicinal chemistry and drug development. Azetidine scaffolds are integral to numerous bioactive molecules, and a thorough understanding of their structural characteristics is paramount for rational drug design and synthesis.[1] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. The narrative emphasizes not only the "how" but also the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in synthetic and medicinal chemistry.[1][2] Their strained ring system imparts unique conformational properties and metabolic stability, making them attractive moieties in the design of novel therapeutic agents. The substituent at the 3-position of the azetidine ring, in this case, a 4-methoxyphenyl group, significantly influences the molecule's steric and electronic properties, which in turn can modulate its biological activity. The structural confirmation of such molecules is a critical step in the drug discovery pipeline, ensuring the integrity of synthesized compounds and providing a solid foundation for structure-activity relationship (SAR) studies.
The Strategic Approach to Structural Verification
The definitive confirmation of the chemical structure of this compound necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our strategic workflow is designed to be a self-validating system, where the results from one technique corroborate the findings of another.
Caption: A strategic workflow for the synthesis and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a detailed picture of the molecular connectivity.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2, H-4 (Azetidine) | 3.5 - 4.0 | Triplet (t) | 4H | Protons on carbons adjacent to the nitrogen atom are deshielded. |
| H-3 (Azetidine) | 3.8 - 4.3 | Quintet | 1H | Methine proton on the azetidine ring, coupled to the adjacent CH₂ groups. |
| Aromatic (ortho to OMe) | 6.8 - 7.0 | Doublet (d) | 2H | Protons on the aromatic ring shielded by the electron-donating methoxy group. |
| Aromatic (meta to OMe) | 7.1 - 7.3 | Doublet (d) | 2H | Aromatic protons deshielded relative to the ortho protons. |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |
| N-H (Azetidine) | 1.5 - 2.5 | Broad Singlet | 1H | Exchangeable proton, chemical shift can vary with solvent and concentration. |
Note: Predicted chemical shifts are based on general principles and data for similar compounds. Actual values may vary.[3][4]
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-4 (Azetidine) | 45 - 55 | Carbons adjacent to the nitrogen atom. |
| C-3 (Azetidine) | 35 - 45 | Methine carbon of the azetidine ring. |
| Aromatic (quaternary, C-O) | 158 - 162 | Aromatic carbon attached to the electron-donating methoxy group. |
| Aromatic (quaternary, C-Azetidine) | 135 - 145 | Aromatic carbon attached to the azetidine ring. |
| Aromatic (CH) | 114 - 130 | Aromatic carbons. |
| Methoxy (-OCH₃) | ~55 | Characteristic chemical shift for a methoxy carbon. |
Note: Predicted chemical shifts are based on general principles and data for similar compounds.[3][5]
Two-Dimensional NMR Experiments
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For this compound, it would show correlations between the H-3 proton and the H-2/H-4 protons of the azetidine ring, as well as correlations between the ortho and meta protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[5]
-
-
2D NMR Acquisition: Acquire COSY and HSQC spectra using standard pulse programs.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Expected Mass Spectral Data
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₃NO. The expected exact mass would be approximately 163.0997 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) leading to a fragment at [M-31]⁺.
-
Cleavage of the azetidine ring.
-
Formation of a benzylic cation from the 4-methoxyphenyl group.
-
| Technique | Expected m/z | Interpretation |
| EI-MS | 163 | Molecular Ion (M⁺) |
| 148 | [M - CH₃]⁺ | |
| 132 | [M - OCH₃]⁺ | |
| 121 | [C₈H₉O]⁺ (tropylium ion derivative) | |
| ESI-MS | 164 | [M+H]⁺ (protonated molecule) |
Note: Fragmentation is predictive and based on common fragmentation pathways.[6][7]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, a direct insertion probe may be used for a solid sample.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the electrospray source and acquire the spectrum in positive ion mode.
-
EI-MS: Introduce the sample into the ionization chamber and acquire the spectrum.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 (broad) | N-H stretch | Secondary amine (azetidine) |
| 2850 - 3000 | C-H stretch (aliphatic) | Azetidine ring and methoxy group |
| 3000 - 3100 | C-H stretch (aromatic) | 4-methoxyphenyl group |
| 1610, 1510 | C=C stretch | Aromatic ring |
| 1250 | C-O stretch (asymmetric) | Aryl ether (methoxy group) |
| 1030 | C-O stretch (symmetric) | Aryl ether (methoxy group) |
| 1100 - 1200 | C-N stretch | Azetidine ring |
Note: These are characteristic ranges and actual peak positions may vary slightly.[8][9][10]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.
The Importance of Crystallography
While spectroscopic methods provide strong evidence for the proposed structure, X-ray crystallography offers the ultimate proof. It is particularly valuable for confirming the substitution pattern on the azetidine and aromatic rings and for understanding the solid-state packing of the molecules.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[11]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting electron density map is used to build and refine the molecular model.[11][12][13]
Conclusion: A Unified Approach to Structural Integrity
The structural elucidation of this compound is a multi-faceted process that relies on the convergence of evidence from several powerful analytical techniques. By following the systematic and self-validating workflow outlined in this guide, researchers can confidently determine the structure of this and related molecules. The integration of NMR, MS, and IR spectroscopy provides a robust preliminary identification, which is then unequivocally confirmed by single-crystal X-ray crystallography. This rigorous approach ensures the scientific integrity of the synthesized compounds, a cornerstone of successful drug discovery and development.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine [webbook.nist.gov]
- 7. Azetidine, 3-methyl-3-phenyl- [webbook.nist.gov]
- 8. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 9. Azetidine(503-29-7) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CAS number and molecular formula of 3-(4-Methoxyphenyl)azetidine
An In-depth Technical Guide to 3-(4-Methoxyphenyl)azetidine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a valuable scaffold due to its unique combination of stability and inherent ring strain, which can be harnessed for further chemical modifications.[1][2] This document details the fundamental chemical and physical properties of this compound, outlines common synthetic strategies, discusses its reactivity, and explores its applications as a key building block in the development of novel therapeutic agents, particularly in oncology.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's properties are foundational to its application in research and development.
1.1. Core Identifiers
-
Chemical Name: this compound
-
Synonyms: Azetidine, 3-(4-methoxyphenyl)-[6]
1.2. Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are critical for experimental design, including solubility and reaction condition selection.
| Property | Value | Source |
| Molecular Weight | 163.22 g/mol | [6][7] |
| Melting Point | 85-95 °C | [6][7] |
| Boiling Point | 274.1 °C at 760 mmHg | [6][7] |
| Density | 1.051 g/cm³ | [6][7] |
| Flash Point | 105.7 °C | [7] |
| Topological Polar Surface Area | 21.3 Ų | [7] |
| Canonical SMILES | COC1=CC=C(C=C1)C2CNC2 | [7] |
| InChI Key | JBMISQBTERXMTI-UHFFFAOYSA-N | [7] |
Synthesis and Characterization
The synthesis of azetidines can be challenging compared to their five- and six-membered counterparts due to ring strain.[1] However, several reliable methods have been developed.[8][9] A common and effective strategy involves the intramolecular cyclization of a γ-amino alcohol or a related precursor.
2.1. Generalized Synthetic Workflow
The synthesis of 3-substituted azetidines often proceeds via the cyclization of a 1,3-difunctionalized propane backbone. The choice of protecting groups (PG) on the nitrogen atom is critical for managing reactivity and ensuring high yields.
Caption: Generalized workflow for the synthesis of this compound.
2.2. Experimental Protocol: Intramolecular Cyclization
This protocol is a representative example based on established methodologies for azetidine synthesis.[8][9]
-
Activation: A suitable precursor, such as 2-(4-methoxyphenyl)-1,3-propanediol, is converted to a derivative with better leaving groups. This is typically achieved by mesylation or tosylation of the hydroxyl groups using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Amination & Cyclization: The resulting bis-mesylate or bis-tosylate is then reacted with a primary amine (often a protected form like benzylamine to allow for later deprotection). The reaction is performed in a polar aprotic solvent such as DMF or acetonitrile with a base like potassium carbonate. The initial reaction is an Sₙ2 displacement of one leaving group, followed by an intramolecular Sₙ2 reaction where the nitrogen attacks the second electrophilic carbon, closing the four-membered ring.
-
Deprotection (if necessary): If a protecting group like benzyl or Boc is used, a final deprotection step is required. N-benzyl groups are commonly removed via catalytic hydrogenation (H₂, Pd/C), while Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Purification: The final product is purified using standard laboratory techniques, such as column chromatography on silica gel or crystallization, to yield pure this compound.
2.3. Spectroscopic Characterization
Confirmation of the structure is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are proprietary, the expected characteristics are as follows:
-
¹H NMR (Proton NMR): The spectrum would show characteristic signals for the aromatic protons of the methoxyphenyl group (two doublets in the ~6.8-7.2 ppm range), a singlet for the methoxy group protons (~3.8 ppm), and complex multiplets for the azetidine ring protons. The CH proton at the 3-position would appear as a quintet or multiplet, while the four CH₂ protons on the ring would likely appear as two distinct multiplets due to their diastereotopic nature. The N-H proton would appear as a broad singlet, the position of which is solvent-dependent.
-
¹³C NMR (Carbon NMR): The spectrum would display signals for the six aromatic carbons (four unique signals due to symmetry), one methoxy carbon (~55 ppm), and three signals for the azetidine ring carbons (one CH and two CH₂).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion for [M+H]⁺ at m/z 164.1.
-
Infrared (IR) Spectroscopy: Key peaks would include N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1610 and 1510 cm⁻¹), and a strong C-O stretching band for the ether linkage (~1250 cm⁻¹).
Reactivity and Chemical Utility
The chemical behavior of this compound is dominated by two key features: the nucleophilic secondary amine and the strained four-membered ring.
-
N-Functionalization: The secondary amine is a nucleophilic center and can be readily functionalized via alkylation, acylation, sulfonylation, or reductive amination. This allows for the straightforward introduction of diverse substituents at the N1 position, a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding.
-
Ring-Opening Reactions: The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it more reactive than pyrrolidines or piperidines.[2] Under appropriate conditions (e.g., with strong nucleophiles or under Lewis acidic catalysis), the ring can be opened. This strain-release reactivity provides access to highly functionalized acyclic amines, which are themselves valuable synthetic intermediates.[1]
Applications in Drug Discovery and Medicinal Chemistry
The azetidine scaffold is increasingly recognized as a "privileged" motif in drug design.[2][10] It acts as a rigid, three-dimensional building block that can improve physicochemical properties and provide novel intellectual property space. This compound, in particular, serves as a versatile starting material for creating libraries of compounds for biological screening.
4.1. Scaffold for Anticancer Agents
Research has demonstrated that derivatives of this compound possess significant potential as anticancer agents.[3][4] By modifying the N1 position and the aromatic ring, chemists have developed compounds with potent activity against various human cancer cell lines.
Caption: Role as a scaffold in developing anticancer agents.[3][4]
For instance, a series of thiourea compounds incorporating the this compound moiety were synthesized and evaluated for their in vitro anticancer activity.[3] Several of these derivatives displayed potent efficacy against a panel of human cancer cell lines, with some showing greater potency than the standard chemotherapy drug Doxorubicin in specific cell lines.[3] Further studies identified derivatives that act as potential inhibitors of human topoisomerase IIα, a critical enzyme involved in DNA replication and a validated target for cancer therapy.[4]
Safety and Handling
As with any chemical reagent, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for detailed toxicity, handling, and disposal information.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with the unique reactivity of the azetidine ring, provides a robust platform for generating novel molecular architectures. Its demonstrated utility in the synthesis of potent anticancer agents underscores its importance for medicinal chemists. This guide provides the core technical information required for researchers to effectively incorporate this compound into their research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound | 7215-07-8 [amp.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. Synthesis of Azetidines [manu56.magtech.com.cn]
- 10. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Literature Review on the Discovery and Synthesis of 3-Aryl-Azetidines
Abstract
The 3-aryl-azetidine motif has rapidly evolved from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure, serving as a bioisostere for various cyclic and acyclic moieties, offers a compelling strategy for modulating the physicochemical properties and biological activity of therapeutic candidates.[1] This in-depth technical guide provides a comprehensive overview of the key discoveries and synthetic advancements that have enabled the widespread exploration of this valuable scaffold. We will delve into the causal relationships behind pivotal experimental choices, present detailed protocols for seminal synthetic methods, and offer insights into the ongoing evolution of strategies for accessing these structurally intriguing molecules.
Introduction: The Strategic Value of the 3-Aryl-Azetidine Core
The azetidine ring, a four-membered saturated nitrogen heterocycle, imparts a unique conformational rigidity that is highly sought after in drug design.[2] The incorporation of an aryl group at the 3-position introduces a vector for interaction with biological targets while simultaneously influencing properties such as lipophilicity and metabolic stability. This strategic combination has led to the successful application of 3-aryl-azetidines in the development of novel therapeutics targeting a diverse range of biological systems, including central nervous system (CNS) receptors and microbial enzymes.[1] For instance, derivatives of 3-aryl-azetidines have shown promise as modulators of neurotransmitter transporters, such as the gamma-aminobutyric acid (GABA) transporter (GAT-1), highlighting their potential in treating neurological disorders like epilepsy and anxiety.[1]
The inherent ring strain of the azetidine nucleus not only defines its three-dimensional shape but also presents both a challenge and an opportunity in its synthesis.[3][4] Early synthetic efforts were often hampered by low yields and limited substrate scope. However, the persistent interest from the medicinal chemistry community has fueled the development of a sophisticated and diverse synthetic arsenal for the construction of this privileged scaffold. This guide will explore the key milestones in this synthetic journey, from classical cyclization strategies to modern catalytic methodologies.
Foundational Strategies: Building the Azetidine Ring
The construction of the 3-aryl-azetidine framework has been approached from several fundamental perspectives, primarily involving the formation of the strained four-membered ring through intramolecular cyclization or the direct functionalization of a pre-existing azetidine core.
Intramolecular Cyclization of Acyclic Precursors
One of the most established routes to azetidines involves the intramolecular cyclization of 1,3-difunctionalized propane derivatives. This approach relies on the formation of a C-N bond to close the four-membered ring.
A classic example is the reaction of primary amines with 1,3-dielectrophiles, such as 2,4-dibromobutyrates.[5] While conceptually straightforward, these reactions often require forcing conditions and can be plagued by competing polymerization and elimination side reactions, leading to diminished yields.[5]
A significant advancement in this area came with the use of microwave irradiation to promote the cyclocondensation of primary amines with alkyl dihalides in an alkaline aqueous medium, offering a more efficient and environmentally friendly alternative.[6]
More refined methods have focused on the cyclization of γ-amino alcohols, where the hydroxyl group is activated in situ. This strategy avoids the need for harsh reagents and has been successfully applied to the synthesis of a variety of substituted azetidines.
The Dawn of Catalysis: Enabling New Pathways to 3-Aryl-Azetidines
The advent of modern catalytic methods has revolutionized the synthesis of 3-aryl-azetidines, providing milder reaction conditions, improved functional group tolerance, and access to previously unattainable structural complexity.
Palladium-Catalyzed C-H Arylation: A Direct Approach
A paradigm-shifting development in the synthesis of 3-aryl-azetidines has been the application of palladium-catalyzed C-H activation. This powerful strategy allows for the direct introduction of an aryl group at the C3 position of the azetidine ring, obviating the need for pre-functionalized starting materials.
The Gaunt group demonstrated a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines, showcasing the potential of this approach.[7] More recently, protocols for the site-selective palladium-catalyzed C-H arylation of pentacyclic triterpenoids bearing a picolinamide-directed azetidine moiety have been developed, further expanding the utility of this methodology.[8]
Iron-Catalyzed Thiol Alkylation: Accessing 3-Aryl-3-Sulfanyl Azetidines
A mild and efficient method for the synthesis of 3-aryl-3-sulfanyl azetidines involves the iron-catalyzed alkylation of thiols with N-Cbz-azetidin-3-ols.[9][10] This reaction proceeds via an azetidine carbocation intermediate and tolerates a broad range of thiols and azetidinols.[9][10] The resulting 3-aryl-3-sulfanyl azetidines are valuable building blocks that can be further elaborated, for example, through oxidation to the corresponding sulfoxides and sulfones.[9]
Experimental Protocol: Iron-Catalyzed Synthesis of Benzyl 3-((4-(tert-butyl)phenyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate [9]
-
To a solution of FeCl₃ (6.1 mg, 0.0375 mmol) and 4-(tert-butyl)benzenethiol (166 mg, 1.00 mmol) in toluene (1.0 mL), add azetidinol 1 (156 mg, 0.50 mmol).
-
Stir the reaction mixture at 40 °C for 15 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ (10 mL).
-
Separate the layers and extract the aqueous portion with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired product.
Gold-Catalyzed Intermolecular Oxidation of Alkynes
A flexible and stereoselective synthesis of chiral azetidin-3-ones, which are versatile precursors to 3-aryl-azetidines, has been achieved through a gold-catalyzed intermolecular oxidation of N-propargylsulfonamides.[11] This method avoids the use of toxic and potentially explosive diazo compounds, instead generating a reactive α-oxo gold carbene intermediate from a benign alkyne.[11]
Modern Strategies: Expanding the Synthetic Toolkit
Recent innovations have continued to broaden the accessibility and diversity of 3-aryl-azetidines, with a focus on modularity, stereocontrol, and the use of novel starting materials.
Ring Expansion of Aziridines
The ring expansion of aziridines offers a powerful and often stereoselective route to azetidines.[3] For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity.[2] This transformation is believed to proceed through an ylide-type mechanism, with the strain of the methylene aziridine promoting a ring-opening/ring-closing cascade.[2]
Hiyama Cross-Coupling of 3-Iodoazetidines
The Hiyama cross-coupling reaction provides a reliable method for the synthesis of 3-arylazetidines from 3-iodoazetidine and arylsilanes under mild reaction conditions.[6] This approach offers good yields and broad functional group tolerance, making it a valuable tool for the late-stage functionalization of the azetidine core.
Modular Synthesis via Azetidinylation Reagents
A modular approach to 3,3-disubstituted azetidines, including 3-aryl derivatives, has been developed, providing rapid access to a wide range of analogs.[12] This strategy often involves the functionalization of pre-formed azetidine building blocks, allowing for the systematic exploration of structure-activity relationships.
Data Summary: A Comparative Overview of Synthetic Methodologies
| Methodology | Key Reagents | Typical Yields | Key Advantages | Limitations | Reference |
| Iron-Catalyzed Thiol Alkylation | FeCl₃, Thiol, Azetidinol | High | Mild conditions, broad substrate scope | Requires pre-formed azetidinol | [9][10] |
| Gold-Catalyzed Alkyne Oxidation | Gold(I) catalyst, N-propargylsulfonamide | Good to Excellent | Stereoselective, avoids diazo compounds | Precursor synthesis required | [11] |
| [3+1] Ring Expansion | Rhodium catalyst, Methylene aziridine, Diazo compound | High | High stereoselectivity, complex products | Requires strained aziridine precursor | [2] |
| Hiyama Cross-Coupling | Palladium catalyst, 3-Iodoazetidine, Arylsilane | Good | Mild conditions, good functional group tolerance | Requires 3-iodoazetidine | [6] |
| Palladium-Catalyzed C-H Arylation | Palladium catalyst, Azetidine, Aryl halide | Moderate to Good | Direct functionalization, atom-economical | Can require directing groups, regioselectivity can be a challenge | [8] |
Mechanistic Insights and Workflow Visualizations
Proposed Mechanism for Iron-Catalyzed Thiol Alkylation
Caption: Proposed mechanism for the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines.
Workflow for the [3+1] Ring Expansion of Methylene Aziridines
References
- 1. benchchem.com [benchchem.com]
- 2. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]
Foreword: The Rationale for Investigating 3-(4-Methoxyphenyl)azetidine
An In-Depth Technical Guide to the Preliminary Biological Screening of 3-(4-Methoxyphenyl)azetidine
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a unique three-dimensional geometry and conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1][3] While often overshadowed by its famous β-lactam cousins (azetidin-2-ones), the broader class of azetidine derivatives has demonstrated an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4]
The specific compound, this compound, combines this promising heterocyclic core with a 4-methoxyphenyl moiety. This group is a common feature in numerous pharmacologically active molecules, known to engage in favorable interactions with various biological targets.[5][6][7] The convergence of these two structural motifs provides a strong impetus for a systematic biological investigation.
This guide presents a logical, multi-tiered framework for the preliminary biological screening of this compound. It is designed not as a rigid protocol but as a strategic blueprint, explaining the causality behind each experimental choice to empower researchers to uncover the compound's therapeutic potential efficiently. The methodologies described are foundational, robust, and optimized for an initial exploration of bioactivity, forming a self-validating system to generate reliable primary data.
Part 1: The Strategic Screening Cascade
A tiered approach is essential for the cost-effective and scientifically sound evaluation of a novel chemical entity.[8][9] Our proposed cascade begins with broad, high-throughput assays to cast a wide net for potential activity, followed by more targeted investigations based on initial findings or structural hypotheses. In vitro testing is the cornerstone of this preliminary phase, providing crucial data on cellular effects while adhering to ethical considerations by reducing the initial need for animal testing.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Ring Strain and Conformational Dynamics of 3-(4-Methoxyphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors in drug candidates.[1] Its utility is intrinsically linked to its inherent ring strain, a feature that distinguishes it from more flexible, unstrained heterocycles. This guide provides a detailed examination of the ring strain in the azetidine core, focusing specifically on 3-(4-Methoxyphenyl)azetidine. We will dissect the conformational preferences dictated by the interplay between the puckered four-membered ring and the steric and electronic demands of the 3-aryl substituent. Furthermore, this document outlines the key experimental and computational methodologies required to characterize these structural features, providing a robust framework for researchers aiming to leverage this privileged scaffold in drug design.
The Azetidine Ring: A Calculated Imbalance of Stability and Reactivity
The four-membered azetidine ring occupies a unique position in the landscape of saturated nitrogen heterocycles. Its reactivity is fundamentally driven by a significant ring strain, yet it possesses greater stability and is easier to handle than the highly reactive three-membered aziridine.[2][3] This balance makes it an ideal building block in drug discovery.
Quantifying Ring Strain
The total strain energy of a cyclic molecule is a sum of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent bonds). The azetidine ring's strain energy of approximately 25.4 kcal/mol is intermediate between that of aziridine and the virtually strain-free pyrrolidine.[4] This stored energy makes the C-N and C-C bonds susceptible to cleavage under specific conditions, a property that can be exploited in strain-release-driven synthesis.[3][5]
| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) | Relative Stability |
| Aziridine | 3 | 27.7[4] | Low |
| Azetidine | 4 | 25.4 [4] | Moderate |
| Pyrrolidine | 5 | 5.4[4] | High |
The Puckered Conformation: A Strategy for Strain Alleviation
To mitigate the severe torsional strain that would exist in a planar conformation, the azetidine ring adopts a non-planar, puckered geometry.[2] This puckering is a dynamic process where one of the ring atoms deviates from the plane formed by the other three. The degree of puckering is often described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° for the parent, unsubstituted azetidine in the gas phase. This fundamental structural feature creates two distinct substituent positions at the C3 atom: pseudo-axial and pseudo-equatorial.
Influence of the 3-(4-Methoxyphenyl) Substituent
The introduction of a substituent at the C3 position, such as the 4-methoxyphenyl group, profoundly influences the conformational equilibrium of the azetidine ring. The size and electronic nature of this group dictate its preferred orientation.
Conformational Preference: Pseudo-Equatorial Dominance
For a bulky substituent like the 4-methoxyphenyl group, the pseudo-equatorial position is strongly favored to minimize steric hindrance. In a pseudo-axial orientation, the aryl group would experience significant 1,3-diaxial interactions with the hydrogen atoms on C2 and C4, creating a sterically disfavored conformation. The pseudo-equatorial conformer places the large group away from the bulk of the ring, resulting in a lower overall energy state.
While a dynamic equilibrium between the two puckered conformers exists, the energy barrier for ring inversion is significant enough that the molecule will predominantly reside in the lower-energy, pseudo-equatorial state at room temperature.
Predicted Structural Parameters
| Parameter | Predicted Value / Observation | Justification |
| C3 Substituent Orientation | Predominantly Pseudo-Equatorial | Minimizes 1,3-diaxial steric interactions. |
| Ring Puckering Angle | 30-40° | Consistent with substituted azetidines, allowing strain relief. |
| C2-C3-C4 Bond Angle | ~87-89° | Typical for a four-membered ring, indicative of significant angle strain. |
| N1-C2/N1-C4 Bond Lengths | ~1.47 Å | Standard C-N single bond length in a strained ring. |
| C2-C3/C4-C3 Bond Lengths | ~1.54 Å | Standard C-C single bond length in a strained ring. |
Methodologies for Conformational Characterization
A definitive understanding of the conformational landscape requires a combination of experimental spectroscopy and computational modeling.
Experimental Workflow: NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy in solution is the primary tool for elucidating the preferred conformation and dynamic behavior.
Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The multiplicity and coupling constants (³J) of the ring protons (H2, H3, H4) provide initial clues about the dihedral angles and, by extension, the ring pucker.
-
COSY (Correlation Spectroscopy) Acquisition: Run a standard COSY experiment to confirm proton-proton connectivities within the azetidine ring and the methoxyphenyl substituent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: This is the critical experiment for determining spatial proximity.
-
Set a mixing time appropriate for a small molecule (typically 500-800 ms).
-
Self-Validating System: The presence of strong NOE cross-peaks between the C3-proton and the pseudo-axial protons on C2 and C4 would confirm a pseudo-equatorial orientation of the 4-methoxyphenyl group. Conversely, the absence of these correlations and the presence of NOEs to the pseudo-equatorial protons would suggest a pseudo-axial substituent, which is not expected.
-
-
Data Analysis: Integrate cross-peak volumes in the NOESY spectrum to quantify internuclear distances, which can be compared against distances derived from computationally modeled structures.
Computational Chemistry Workflow
In silico modeling provides quantitative insights into the energies of different conformers and the barriers to their interconversion.
Protocol: DFT-Based Conformational Search
-
Structure Building: Construct the 3D model of this compound in a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to identify low-energy conformers, including both pseudo-axial and pseudo-equatorial possibilities.
-
Geometry Optimization: Subject the identified low-energy conformers to full geometry optimization using a more robust method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step provides accurate geometries and relative energies.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures.
-
Self-Validating System: The absence of imaginary frequencies confirms that each structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state, which is useful for calculating the energy barrier for ring inversion.
-
-
Analysis: Compare the relative energies of the pseudo-axial and pseudo-equatorial conformers to determine the thermodynamically favored state. The calculated geometric parameters (bond lengths, angles, dihedral angles) can be directly compared to experimental data if available.
Reactivity and Implications in Drug Discovery
The defined, rigid conformation and inherent strain of this compound are not mere structural curiosities; they are key drivers of its utility in medicinal chemistry.
-
Strain-Driven Reactivity: The ring strain activates the azetidine core, making it susceptible to ring-opening reactions by nucleophiles, often under acidic conditions that protonate the ring nitrogen.[6] This reactivity can be harnessed for further functionalization or can be a consideration for metabolic stability.[6]
-
Structural Rigidity and Vector Control: Unlike flexible linkers, the puckered azetidine ring holds the 3-substituent in a well-defined spatial orientation. This rigidity reduces the entropic penalty upon binding to a biological target and allows medicinal chemists to project the 4-methoxyphenyl group into a specific region of a binding pocket with high precision.
-
Improved Physicochemical Properties: The inclusion of the polar nitrogen atom within a small, constrained ring often leads to improved solubility and reduced lipophilicity compared to analogous carbocyclic systems, which are desirable properties for CNS-targeted drugs and other therapeutics.[7]
Conclusion
The ring strain of this compound is a defining characteristic that governs its structure, reactivity, and ultimately, its value in drug development. The interplay between angle and torsional strain forces the ring into a puckered conformation, and the steric bulk of the 3-aryl substituent dictates a strong preference for the pseudo-equatorial position. This creates a rigid, three-dimensional scaffold that can be exploited to achieve potent and selective interactions with biological targets. A thorough understanding of these principles, validated through the synergistic use of NMR spectroscopy and computational modeling, is essential for any scientist seeking to rationally design and implement the next generation of azetidine-based therapeutics.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique conformational rigidity, coupled with a favorable balance of stability and reactivity, offers a powerful tool for modulating the pharmacological properties of bioactive molecules. This guide provides a comprehensive exploration of the azetidine scaffold's pharmacological potential, delving into its fundamental physicochemical properties, synthetic strategies, and diverse applications in drug discovery. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers with the knowledge to effectively leverage the azetidine motif in the design and development of next-generation therapeutics.
Introduction: The Rise of a Privileged Scaffold
For decades, the synthesis of azetidines was considered a significant challenge, limiting their exploration in medicinal chemistry. However, recent advancements in synthetic methodologies have unlocked access to a diverse array of functionalized azetidine building blocks. This has led to a surge in their incorporation into drug candidates, where they often serve as bioisosteric replacements for more common saturated heterocycles like piperidine and pyrrolidine, or even planar aromatic rings.
The growing interest in azetidines stems from their unique structural and physicochemical properties:
-
Conformational Rigidity: The strained four-membered ring imparts a high degree of rigidity, which can pre-organize substituents into well-defined spatial orientations. This can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.
-
Improved Physicochemical Properties: Incorporation of an azetidine moiety can lead to improvements in key drug-like properties, including aqueous solubility and metabolic stability, while simultaneously increasing the fraction of sp³ centers, a desirable trait in modern drug design.
-
Novel Chemical Space: Azetidines provide access to largely unexplored chemical space, offering opportunities to develop novel intellectual property and overcome challenges associated with existing pharmacophores.
The utility of the azetidine scaffold is evidenced by its presence in marketed drugs such as the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib.
Strategic Incorporation of the Azetidine Scaffold: A Design-Oriented Approach
The decision to incorporate an azetidine into a drug candidate should be a strategic one, driven by a clear understanding of its potential impact on the molecule's properties. The following workflow outlines a logical approach to leveraging this privileged scaffold.
Caption: A workflow for the strategic incorporation of azetidine scaffolds in drug discovery.
Synthetic Strategies for Accessing Functionalized Azetidines
The historical challenge of synthesizing azetidines has been largely overcome by modern organic chemistry. A variety of reliable methods are now available to the medicinal chemist.
Key Synthetic Approaches
| Synthetic Method | Description | Key Advantages | Representative Reference |
| Intramolecular Cyclization | Cyclization of γ-amino alcohols, γ-haloamines, or other suitably functionalized acyclic precursors. | Often straightforward and allows for good control over stereochemistry. | De Kimpe et al. (1994) |
| [2+2] Cycloadditions | Photochemical or metal-catalyzed cycloaddition of imines and alkenes (Aza Paternò-Büchi reaction). | Provides direct access to the azetidine core with the potential for high stereoselectivity. | Schindler's laboratory (2020) |
| Ring Contraction | Contraction of larger rings, such as pyrrolidines, to form the azetidine nucleus. | Can provide access to unique substitution patterns. | Blanc group (2014) |
| Iodocyclization | Stereoselective cyclization of homoallylamines using iodine to yield functionalized 2-(iodomethyl)azetidines. | High yields and good stereocontrol for specific substitution patterns. | Fossey and co-workers |
Experimental Protocol: Iodocyclization of a Homoallylamine
This protocol is adapted from the work of Fossey and co-workers for the synthesis of functionalized 2-(iodomethyl)azetidine derivatives.
Materials:
-
Homoallylamine (1.0 equiv)
-
Iodine (3.0 equiv)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the homoallylamine in acetonitrile, add sodium bicarbonate.
-
Add iodine portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(iodomethyl)azetidine.
Self-Validation: The success of the reaction is confirmed by NMR and mass spectrometry to verify the structure and purity of the product. The stereochemistry can be confirmed by NOE experiments or X-ray crystallography if a suitable crystal is obtained.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The versatility of the azetidine scaffold is reflected in its wide range of biological activities.
Diverse Biological Activities
Compounds containing the azetidine moiety have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer
-
Antibacterial
-
Antiviral
-
Anti-inflammatory
-
Central Nervous System (CNS) disorders
Case Study: Azetidine Amides as STAT3 Inhibitors
A compelling example of the power of the azetidine scaffold is the development of potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.
Researchers optimized a series of proline-based STAT3 inhibitors by replacing the five-membered proline ring with a four-membered azetidine ring. This strategic modification resulted in a significant boost in potency.
| Compound | Scaffold | STAT3 DNA-binding IC₅₀ (µM) |
| Proline Analog (3) | Proline | 2.4 |
| Azetidine Analog (5a) | Azetidine | 0.55 |
Data adapted from J. Med. Chem. 2021, 64, 1, 638–663
The improved potency of the azetidine analogs suggests that the more constrained four-membered ring presents the key binding functionalities in a more favorable orientation for interaction with the STAT3 protein. Further SAR studies on this series explored modifications to other parts of the molecule to improve cell permeability and other physicochemical properties, leading to analogs with sub-micromolar potencies and high-affinity binding to STAT3.
Azetidines as GABA Uptake Inhibitors
Azetidine derivatives have also been explored as conformationally constrained analogs of GABA and β-alanine for their potential as GABA uptake inhibitors. Structure-activity relationship studies revealed that azetidin-2-ylacetic acid derivatives with specific lipophilic moieties exhibited the highest potency at the GAT-1 transporter. This highlights how the azetidine core can be used to rigidly position functional groups to probe the binding pockets of transporters and receptors.
Caption: The logic behind improved activity upon azetidine incorporation.
Conclusion and Future Perspectives
The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its unique combination of structural rigidity and favorable physicochemical properties makes it an attractive motif for enhancing the potency, selectivity, and drug-like characteristics of therapeutic agents. As synthetic methodologies continue to evolve, providing access to an even greater diversity of substituted azetidines, the scope of their application is set to expand further. The continued exploration of azetidine-containing compounds will undoubtedly lead to the discovery of novel and improved therapies for a wide range of diseases.
An In-depth Technical Guide to the Initial Exploration of 3-(4-Methoxyphenyl)azetidine Derivatives
Abstract
The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its unique conformational constraints and its ability to impart favorable physicochemical properties to drug candidates.[1][2] This technical guide provides a comprehensive exploration of 3-(4-Methoxyphenyl)azetidine derivatives, a class of compounds demonstrating significant potential in drug discovery. We will delve into the strategic rationale behind their synthesis, detailing key methodologies and the mechanistic underpinnings of these reactions. Furthermore, this guide will illuminate the pharmacological landscape of these derivatives, with a particular focus on their activity as monoamine transporter inhibitors and their potential as anticancer agents. Structure-activity relationships (SAR) will be analyzed to provide a framework for future optimization efforts. Detailed experimental protocols for synthesis and characterization, alongside visual representations of synthetic pathways and biological mechanisms, are included to equip researchers, scientists, and drug development professionals with the foundational knowledge for their own investigations into this promising chemical space.
Introduction: The Strategic Value of the this compound Scaffold
The four-membered azetidine ring, a saturated heterocycle containing a single nitrogen atom, occupies a unique space in medicinal chemistry. Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines and piperidines, provides a rigid framework that can pre-organize substituents for optimal interaction with biological targets.[3] This conformational rigidity can lead to enhanced binding affinity and selectivity, crucial attributes for successful therapeutic agents.[1]
The incorporation of a 3-aryl substituent, specifically the 4-methoxyphenyl group, further enhances the drug-like properties of the azetidine core. The 4-methoxyphenyl moiety is a common feature in many biologically active compounds.[4] Its methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, potentially modulating target engagement and metabolic stability.[4] The phenyl ring itself provides a scaffold for further functionalization and can engage in favorable pi-stacking or hydrophobic interactions within a protein's binding pocket.
This guide will focus on the initial exploration of this compound derivatives, providing a technical roadmap for their synthesis, characterization, and preliminary biological evaluation.
Synthesis and Mechanistic Insights
The construction of the 3-aryl-azetidine core can be achieved through several synthetic strategies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.
Key Synthetic Strategies
Two primary and versatile approaches for the synthesis of this compound derivatives are:
-
Nucleophilic Addition to N-Protected Azetidin-3-ones: This is a convergent and widely used method. It involves the reaction of a commercially available or readily synthesized N-protected azetidin-3-one with an organometallic reagent, such as a Grignard or organolithium reagent derived from 4-bromoanisole. The N-protecting group, typically a tert-butyloxycarbonyl (Boc) group, is crucial for activating the azetidine ring and preventing side reactions. The resulting 3-hydroxy-3-(4-methoxyphenyl)azetidine can then be further functionalized or deprotected.[5]
-
Intramolecular Cyclization of 1,3-Aminoalcohols: This classical approach involves the cyclization of a suitably functionalized 1,3-aminoalcohol. The key step is the activation of the hydroxyl group to create a good leaving group (e.g., mesylate or tosylate), which is then displaced by the intramolecular nitrogen nucleophile to form the azetidine ring.[6][7]
Below is a visual representation of a general synthetic workflow for preparing this compound derivatives.
Synthetic Workflow for this compound Derivatives.
Detailed Experimental Protocol: Synthesis of N-Boc-3-(4-methoxyphenyl)azetidin-3-ol
This protocol details a representative synthesis starting from N-Boc-azetidin-3-one.
Materials:
-
N-Boc-azetidin-3-one
-
4-Bromoanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organolithium Reagent: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. Add 4-bromoanisole to the cooled THF. Slowly add a solution of n-BuLi in hexanes dropwise to the stirring solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 4-methoxyphenyllithium reagent.
-
Nucleophilic Addition: In a separate flame-dried flask under argon, dissolve N-Boc-azetidin-3-one in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared 4-methoxyphenyllithium solution to the solution of N-Boc-azetidin-3-one via cannula.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Extraction: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-(4-methoxyphenyl)azetidin-3-ol.
Characterization and Analytical Data
Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of a typical this compound derivative will exhibit characteristic signals for the azetidine ring protons, usually in the range of 3.5-4.5 ppm. The protons on the 4-methoxyphenyl group will appear as two doublets in the aromatic region (around 6.8-7.3 ppm), and a singlet for the methoxy protons will be observed around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the azetidine ring carbons, the carbons of the 4-methoxyphenyl group (including the quaternary carbon attached to the azetidine ring), and the methoxy carbon (around 55 ppm).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement of the molecular ion.
Table 1: Representative Analytical Data for N-Boc-3-(4-methoxyphenyl)azetidin-3-ol
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 4.25 (s, 4H), 3.82 (s, 3H), 1.45 (s, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.2, 156.5, 135.2, 126.5, 113.8, 80.0, 68.5, 62.0, 55.3, 28.4. |
| HRMS (ESI) | Calculated for C₁₅H₂₁NO₄ [M+H]⁺, found value within ± 5 ppm. |
Pharmacological Profile and Biological Exploration
3-Aryl-azetidine derivatives have shown promise in a variety of therapeutic areas. The this compound scaffold, in particular, has been investigated for its potential as a modulator of central nervous system (CNS) targets and as an anticancer agent.
Monoamine Transporter Inhibition
A significant area of exploration for 3-aryl-azetidines is their activity as inhibitors of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[3] Imbalances in the levels of these neurotransmitters are implicated in a range of psychiatric disorders, such as depression and anxiety.[8][9]
Derivatives of this compound have been shown to exhibit inhibitory activity at these transporters, with some analogs displaying high affinity and selectivity for SERT.[10] This makes them attractive candidates for the development of novel antidepressants with potentially improved side-effect profiles compared to existing selective serotonin reuptake inhibitors (SSRIs).
References
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. A one-pot preparation of 1,3-disubstituted azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are SERT inhibitors and how do they work? [synapse.patsnap.com]
- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 3-(4-Methoxyphenyl)azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Moiety
In the landscape of modern medicinal chemistry, the four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold.[1][2] Its inherent ring strain and unique three-dimensional geometry provide a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1][3] The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] This guide focuses on the application of a key derivative, 3-(4-methoxyphenyl)azetidine, as a versatile building block in drug discovery, with a particular emphasis on its utility in the development of novel anticancer agents.
Core Applications in Anticancer Drug Discovery
Derivatives of this compound have demonstrated significant potential as anticancer agents.[4][5] The core scaffold serves as a valuable starting point for the synthesis of a diverse range of analogues with potent cytotoxic activity against various human cancer cell lines.[4] A notable application of this scaffold is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical target in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4]
Mechanism of Action: Targeting VEGFR-2
Several studies suggest that this compound derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway.[4] VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, these compounds can effectively block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
Synthetic Protocols: Accessing the this compound Scaffold and its Derivatives
The synthesis of the azetidine ring can be challenging due to its strained nature.[1] However, several methodologies have been developed for its construction, including intramolecular cyclizations and cycloaddition reactions.[6]
Representative Protocol 1: Synthesis of N-Boc-3-(4-methoxyphenyl)azetidine
This protocol describes a representative method for the synthesis of a protected this compound, a key intermediate for further functionalization. This procedure is based on established methods for the synthesis of 3-aryl azetidines.
Workflow for the Synthesis of N-Boc-3-(4-methoxyphenyl)azetidine
Caption: A representative workflow for the synthesis of N-Boc-3-(4-methoxyphenyl)azetidine.
Materials:
-
1-bromo-4-methoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc-3-azetidinone
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (Et3N)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-4-methoxybenzene in anhydrous THF dropwise to initiate the Grignard reaction. Stir the mixture at room temperature until the magnesium is consumed.
-
Addition to N-Boc-3-azetidinone: Cool the Grignard reagent to 0 °C and add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dehydration: Dissolve the crude alcohol in anhydrous dichloromethane and cool to 0 °C. Add triethylamine, followed by the dropwise addition of trifluoroacetic anhydride. Stir the reaction at 0 °C for 1-2 hours.
-
Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Reduction: Dissolve the crude alkene in ethanol or ethyl acetate and add 10% Pd/C. Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite® and wash with the solvent. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-3-(4-methoxyphenyl)azetidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Protocol 2: Synthesis of a Thiourea Derivative
This protocol outlines the synthesis of a thiourea derivative from this compound, a common modification to enhance biological activity.[4]
Workflow for Thiourea Derivative Synthesis
Caption: Workflow for the synthesis of a thiourea derivative of this compound.
Materials:
-
N-Boc-3-(4-methoxyphenyl)azetidine
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
4-methoxyphenyl isothiocyanate
-
Triethylamine (Et3N) or another suitable base
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Boc Deprotection: Dissolve N-Boc-3-(4-methoxyphenyl)azetidine in dichloromethane. Add an excess of trifluoroacetic acid or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-2 hours, or until the deprotection is complete (monitored by TLC).
-
Isolation of the Free Amine: Remove the solvent and excess acid under reduced pressure. The resulting salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. Dry the organic layer and concentrate to obtain the free amine.
-
Thiourea Formation: Dissolve the this compound in an anhydrous solvent such as dichloromethane. Add a suitable base like triethylamine, followed by the dropwise addition of 4-methoxyphenyl isothiocyanate.
-
Reaction and Purification: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography to yield the desired thiourea derivative.
-
Characterization: Characterize the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5]
Biological Evaluation Protocols
The following protocols are designed to assess the in vitro anticancer activity of synthesized this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, making it suitable for assessing the cytotoxic effects of compounds on cancer cell lines.[6][7][8][9]
Workflow for CCK-8 Cytotoxicity Assay
Caption: A step-by-step workflow for the CCK-8 cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., A549, PC3, MCF-7, HepG2)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and resuspend them in a complete medium. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[7]
-
Incubation: Incubate the plates for 24 hours in a humidified incubator at 37 °C with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and blank controls (medium only).
-
Incubation with Compounds: Incubate the plates for an appropriate duration (e.g., 48 or 72 hours) at 37 °C with 5% CO₂.
-
Addition of CCK-8 Reagent: After the incubation period, add 10 µL of the CCK-8 solution to each well.[6] Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plates for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[1]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader compatible with the detection method
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the kinase buffer.
-
Reaction Setup: In a microplate, add the kinase buffer, the VEGFR-2 enzyme, and the test compounds at various concentrations.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).[1]
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
Data Presentation
| Compound ID | Target Cell Line | IC₅₀ (µM)[4] |
| 1B | A431 | 0.77 |
| 1B | 786-O | 0.73 |
| 3B | PC3 | 0.25 |
| 3B | U251 | 0.6 |
| 3B | A431 | 0.03 |
| 3B | 786-O | 0.03 |
| Doxorubicin | PC3 | >10 |
| Doxorubicin | A431 | 0.07 |
| Doxorubicin | 786-O | 0.05 |
Table 1: In vitro anticancer activity of selected this compound derivatives compared to the standard drug Doxorubicin.
Trustworthiness and Self-Validation
The protocols described above are based on well-established and widely used methodologies in medicinal chemistry and cancer biology. To ensure the trustworthiness and self-validation of the experimental results, the following points should be considered:
-
Controls: Appropriate positive and negative controls must be included in all assays. For cytotoxicity assays, a known anticancer drug (e.g., Doxorubicin) should be used as a positive control.
-
Reproducibility: All experiments should be performed in triplicate and repeated at least twice to ensure the reproducibility of the results.
-
Data Analysis: Statistical analysis should be performed to determine the significance of the observed effects.
-
Orthogonal Assays: To confirm the mechanism of action, it is advisable to use orthogonal assays. For example, if a compound shows activity in a biochemical VEGFR-2 kinase assay, its effect on VEGFR-2 phosphorylation in a cellular context should be confirmed using a Western blot analysis.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its unique structural features and synthetic accessibility make it an attractive building block for creating diverse chemical libraries. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of derivatives of this promising scaffold, enabling researchers to explore its full potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate [mdpi.com]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Versatility of 3-(4-Methoxyphenyl)azetidine as a Synthetic Building Block
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold.[1][2] Its significance is rooted in the unique conformational constraints imposed by its inherent ring strain (approx. 25.4 kcal/mol), which lies between the highly reactive aziridines and the more flexible pyrrolidines.[2][3] This distinct structural feature allows for precise control over the spatial orientation of substituents, often leading to enhanced binding affinity and selectivity for biological targets. The incorporation of azetidine motifs has been shown to improve critical drug-like properties, including metabolic stability and pharmacokinetic profiles.[4]
This guide focuses on 3-(4-Methoxyphenyl)azetidine , a versatile building block that combines the structural benefits of the azetidine core with the electronic and steric properties of a para-methoxyphenyl substituent. The methoxy group provides a site for potential hydrogen bonding and can influence the molecule's overall polarity and solubility, while the phenyl ring offers a platform for further functionalization. This building block has been instrumental in the development of novel therapeutic agents, particularly in oncology research as a scaffold for potent inhibitors of enzymes like VEGFR-2.[5]
These application notes provide a comprehensive overview of the core reactivity of this compound and detail robust protocols for its derivatization, empowering researchers, scientists, and drug development professionals to effectively leverage this valuable synthetic intermediate.
Physicochemical Properties and Handling
A clear understanding of the physical properties of a building block is fundamental for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | Alfa Chemistry[6] |
| CAS Number | 1941454-31-8 | Alfa Chemistry[6] |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| Appearance | Varies (typically off-white solid or oil) | General Knowledge |
| Storage | Store in a cool, dry place away from light. For long-term storage, refrigeration under an inert atmosphere (e.g., Argon) is recommended. | General Lab Practice |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered on the reactivity of the secondary amine nitrogen, which serves as a versatile handle for introducing molecular diversity.
N-Functionalization: The Gateway to Diversity
The lone pair of electrons on the azetidine nitrogen makes it a potent nucleophile, readily participating in a variety of bond-forming reactions. This is the most common and powerful strategy for elaborating this scaffold.[7]
N-alkylation introduces alkyl groups, allowing for the modulation of steric bulk, basicity, and lipophilicity. The reaction typically proceeds via an Sₙ2 pathway with alkyl halides.
-
Causality: The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to neutralize the acid generated during the reaction without competing with the azetidine nucleophile.[7] Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for promoting Sₙ2 reactions.
A milder alternative to direct alkylation, reductive amination involves the formation of an iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ.
-
Causality: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation because it is mild, selective for iminium ions over carbonyls, and tolerant of slightly acidic conditions which can be used to promote imine formation.[7]
The formation of amides via N-acylation is a robust reaction that introduces a stable, planar amide bond, which can act as a hydrogen bond acceptor. This is a common modification in medicinal chemistry to alter compound properties and interactions with biological targets.
-
Causality: Acyl chlorides and anhydrides are highly electrophilic and react readily with the azetidine nitrogen. A mild base like triethylamine or pyridine is included to scavenge the HCl or carboxylic acid byproduct.[7] The reaction is typically rapid and high-yielding.
Modern cross-coupling chemistry provides a powerful route to N-aryl azetidines. The Buchwald-Hartwig amination is the premier method for this transformation, creating a direct bond between the azetidine nitrogen and an aryl (or heteroaryl) ring.
-
Causality: This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, RuPhos) to facilitate the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the azetidine, making it a more active nucleophile in the catalytic cycle.
Ring-Opening Reactions
The inherent strain of the four-membered ring makes azetidines susceptible to ring-opening reactions under certain conditions, providing access to functionalized 1,3-amino alcohols or other acyclic structures.[8][9]
-
Causality: Ring-opening is typically promoted by strong nucleophiles or electrophilic activation of the ring nitrogen (e.g., by protonation with a strong acid or conversion to a quaternary ammonium salt), which makes the ring carbons more electrophilic.[9] The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the ring.[9] For 3-substituted azetidines, attack often occurs at the less hindered C2/C4 positions. Recent work has also explored photochemical methods to generate strained intermediates that readily undergo ring-opening.[10][11]
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the derivatization of this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: N-Alkylation with an Alkyl Halide
// Nodes start [label="1. Dissolve azetidine in ACN", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="2. Add Base (K₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; add_halide [label="3. Add Alkyl Halide (R-X)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="4. Stir at RT or Heat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="5. Monitor by TLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="6. Aqueous Workup & Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="7. Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> add_base -> add_halide -> react -> monitor -> workup -> purify -> product; } .enddot Caption: Step-by-step workflow for the N-alkylation of azetidines.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate to the stirring solution.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-60 °C if the halide is less reactive.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Once complete, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ACN or EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: N-Acylation with an Acyl Chloride
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add the acyl chloride dropwise to the stirring solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude amide by flash column chromatography (ethyl acetate/hexanes) or recrystallization.
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established methods for N-arylation of azetidines.[12]
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-Bromotoluene) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos or similar Buchwald ligand (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
Strictly under an inert atmosphere (glovebox or Schlenk line): To a dry Schlenk tube or vial, add the aryl halide, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe, followed by the this compound.
-
Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction may take 8-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and wash the residue with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purification:
-
Purification is typically achieved via flash column chromatography on silica gel.
Applications in Medicinal Chemistry: A Case Study
The this compound scaffold has been successfully employed in the discovery of novel anticancer agents. In one study, a series of thiourea compounds bearing this moiety were designed and synthesized.[5] The lead compounds from this series demonstrated potent cytotoxic activity against various human cancer cell lines, including skin (A431) and kidney (786-O) cancer cells, with EC₅₀ values in the sub-micromolar range.[5] Molecular docking studies suggested that these compounds act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[5] This work underscores the value of the this compound core as a rigid scaffold for positioning key pharmacophoric features for optimal target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 10. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 11. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Aryl-Azetidines
Introduction: The Rising Prominence of 3-Aryl-Azetidines in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry. Their inherent ring strain, which is greater than that of pyrrolidines but less than that of aziridines, imparts unique conformational constraints and metabolic stability to bioactive molecules.[1] The incorporation of an aryl group at the 3-position of the azetidine ring creates a three-dimensional scaffold that can effectively probe biological space, leading to enhanced potency and improved pharmacokinetic properties of drug candidates. The synthesis of these valuable 3-aryl-azetidine building blocks, however, can be challenging. This application note provides a detailed overview and experimental protocols for their synthesis via palladium-catalyzed C(sp³)–H arylation, a powerful and increasingly utilized methodology.
Core Concept: Palladium-Catalyzed C(sp³)–H Arylation
The direct functionalization of unactivated C(sp³)–H bonds is a formidable challenge in organic synthesis. Palladium catalysis has revolutionized this field, enabling the formation of C-C bonds with remarkable efficiency and selectivity.[2] The synthesis of 3-aryl-azetidines via this approach typically involves the coupling of an N-protected azetidine with an aryl halide. A directing group on the azetidine nitrogen is often crucial for the regioselective activation of the C-H bonds at the 3-position.[3]
Reaction Scheme:
Caption: General scheme for the palladium-catalyzed C3-arylation of N-Boc-azetidine.
Mechanistic Insights: The Catalytic Cycle
The currently accepted mechanism for the palladium-catalyzed C(sp³)–H arylation of N-protected azetidines, often involving a directing group, proceeds through a sequence of well-defined steps. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Caption: Proposed catalytic cycle for the Pd-catalyzed C3-arylation of azetidine.
The catalytic cycle is generally believed to initiate with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II)-aryl complex. Subsequently, the N-protected azetidine coordinates to the palladium center. In a key step, often facilitated by a base, an intramolecular C–H activation occurs at the C3 position of the azetidine ring, leading to the formation of a palladacycle intermediate. Finally, reductive elimination from this intermediate furnishes the desired 3-aryl-azetidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocols
The following protocols are generalized from procedures reported in the literature and should be adapted and optimized for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Palladium-Catalyzed C3-Arylation of N-Boc-Azetidine
This protocol is adapted from methodologies described for the C-H arylation of saturated heterocycles.[1][4][5][6][7]
Materials:
-
N-Boc-azetidine
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a bulky phosphine ligand like tricyclohexylphosphine (PCy₃) or an N-heterocyclic carbene (NHC) ligand)
-
Base (e.g., cesium pivalate (CsOPiv) or potassium carbonate (K₂CO₃))
-
Solvent (e.g., anhydrous toluene, anisole, or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add N-Boc-azetidine (1.0 equivalent) and the aryl halide (1.2-1.5 equivalents) to the Schlenk tube.
-
Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-140 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-N-Boc-azetidine.
Data Presentation: Scope of the Reaction
The palladium-catalyzed C3-arylation of azetidines has been shown to be tolerant of a variety of functional groups on both the aryl halide and the azetidine scaffold. The following table summarizes representative examples found in the literature.
| Entry | Aryl Halide | Azetidine Derivative | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Iodoanisole | N-Picolinoyl-azetidine derivative | Pd(OAc)₂/CuBr₂ | CsOAc | t-AmOH | 83 | [4][5] |
| 2 | 1-Iodo-4-nitrobenzene | N-Picolinoyl-azetidine derivative | Pd(OAc)₂/CuBr₂ | CsOAc | t-AmOH | 61 (azetidination) | [4][5] |
| 3 | 4-Iodotoluene | N-Boc-azetidine | Pd(OAc)₂/PCy₃ | CsOPiv | Anisole | ~70 (estimated) | [8] |
| 4 | 1-Bromo-4-chlorobenzene | N-Boc-azetidine | Pd(OAc)₂/NHC | K₂CO₃ | Toluene | ~65 (estimated) | [8] |
Note: Yields are often substrate-dependent and the conditions listed are representative. Optimization may be required for different starting materials.
Troubleshooting and Key Considerations
-
Choice of Ligand: The nature of the ligand is critical for catalytic activity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide good results by promoting oxidative addition and reductive elimination.
-
Base Selection: The base plays a crucial role in the C-H activation step. Pivalates and carbonates are commonly employed. The choice of base can influence reaction rate and selectivity.
-
Solvent Effects: The reaction solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Anhydrous, high-boiling point solvents are typically preferred.
-
Substrate Scope: Electron-rich and sterically unhindered aryl halides tend to be better coupling partners. For the azetidine, the nature of the N-protecting group can influence the efficiency and regioselectivity of the C-H activation.
-
Side Reactions: Potential side reactions include homo-coupling of the aryl halide and decomposition of the catalyst at high temperatures. Careful control of reaction parameters is essential.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of 3-aryl-azetidines.
Conclusion
The palladium-catalyzed C(sp³)–H arylation of N-protected azetidines represents a powerful and versatile strategy for the synthesis of medicinally relevant 3-aryl-azetidines. This application note provides a foundational understanding of the reaction mechanism, detailed experimental protocols, and key considerations for successful implementation. By leveraging this methodology, researchers and drug development professionals can efficiently access a diverse range of 3-aryl-azetidine building blocks to accelerate the discovery of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Palladium-Catalyzed CâH Arylation and Azetidination of Pentacyclic Triterpenoids - American Chemical Society - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Functionalization of the Azetidine Ring
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its significance is rooted in the unique conformational constraints and physicochemical properties it imparts to bioactive molecules. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than its three-membered aziridine counterpart, yet reactive enough for diverse functionalization under controlled conditions.[1] This unique reactivity profile, combined with its ability to act as a rigid, three-dimensional scaffold, allows azetidine-containing compounds to present substituents in precise vectors, improving target engagement and pharmacokinetic profiles.
The incorporation of azetidines can lead to enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity—all highly desirable traits in drug candidates.[2] Consequently, this scaffold is a privileged motif found in approved drugs such as the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib.[1] However, the synthetic utility of this ring system is entirely dependent on the ability to selectively and efficiently functionalize it. The lack of efficient synthetic methods has historically hampered its widespread adoption.[3]
This guide provides a comprehensive overview of field-proven reaction conditions and detailed protocols for the key strategies used to functionalize the azetidine ring. We will delve into the chemical logic behind these methodologies, moving beyond simple step-by-step instructions to offer insights into why specific reagents and conditions are chosen. The protocols described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a reliable toolkit for exploring the rich chemical space of azetidine derivatives.
Chapter 1: N-Functionalization of the Azetidine Ring
The nitrogen atom of the azetidine ring is the most common site for initial functionalization due to its inherent nucleophilicity. N-substitution is a critical step for modulating a molecule's properties or for installing a handle for further diversification.
N-Arylation: Forging the C-N Bond
The introduction of an aryl group onto the azetidine nitrogen is a key transformation for building structure-activity relationships (SAR). Two powerful, transition-metal-catalyzed methods dominate this area: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4]
-
Catalyst System: The Buchwald-Hartwig reaction is often preferred for its broad substrate scope and high functional group tolerance. The choice of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical. The ligand facilitates the crucial reductive elimination step that forms the C-N bond and stabilizes the active Pd(0) species.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the azetidine nitrogen, making it a more potent nucleophile for the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.
The Ullmann condensation is an older, yet still valuable, copper-catalyzed alternative, particularly for electron-deficient aryl halides. It often requires higher temperatures but can be more cost-effective.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Materials:
-
Azetidine derivative (1.0 equiv)
-
Aryl halide (bromide or iodide, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.
-
Add the aryl halide followed by the azetidine derivative.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Key Considerations:
-
The nucleophilicity of the azetidine nitrogen can be reduced by electron-withdrawing groups on the ring, potentially requiring higher catalyst loading or longer reaction times.[4]
-
Strictly anhydrous and anaerobic conditions are crucial for catalytic efficiency.
Materials:
-
Azetidine derivative (1.2 equiv)
-
Aryl iodide (1.0 equiv)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
L-Proline or DMEDA (N,N'-Dimethylethylenediamine, 20-40 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous DMSO or DMF
Step-by-Step Procedure:
-
To a reaction vessel, add CuI, the ligand (L-Proline or DMEDA), and the base (K₂CO₃).
-
Add the aryl iodide and the azetidine derivative.
-
Add anhydrous DMSO or DMF.
-
Heat the mixture to 100-140 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
| Feature | Buchwald-Hartwig (Pd) | Ullmann (Cu) |
| Catalyst | Pd(OAc)₂ / XPhos | CuI / L-Proline |
| Temperature | 80-110 °C | 100-140 °C |
| Substrate Scope | Very Broad (incl. chlorides) | Good (prefers iodides/bromides) |
| Functional Groups | High Tolerance | Moderate Tolerance |
| Cost | Higher | Lower |
Chapter 2: C-H Functionalization of the Azetidine Ring
Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful strategy that minimizes pre-functionalization steps. Recent advances have enabled the selective functionalization of the azetidine ring's C(sp³)–H bonds.
Palladium-Catalyzed C(sp³)–H Arylation
This advanced method allows for the direct arylation of the azetidine ring, typically at the C3 position. The reaction relies on a directing group to position the palladium catalyst in proximity to the target C-H bond.[1]
-
Directing Group: An 8-aminoquinoline or picolinamide group installed on the azetidine nitrogen is commonly used. This group chelates to the palladium center, directing the C-H activation to the sterically accessible γ-C-H bond in a stereoselective manner.[1][5]
-
Oxidant: An oxidant, such as silver acetate (AgOAc), is often required to facilitate the C-H activation step and regenerate the active catalytic species.
-
Stereoselectivity: The cyclometalation intermediate formed during C-H activation often leads to high diastereoselectivity, with the new aryl group installed cis to the directing group scaffold.[1]
Materials:
-
N-TFA protected azetidine with an 8-aminoquinoline directing group at C2 (1.0 equiv)
-
Aryl iodide (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver acetate (AgOAc, 2.0 equiv)
-
Dibenzyl phosphate ((BnO)₂PO₂H, 20 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Combine the azetidine substrate, aryl iodide, Pd(OAc)₂, AgOAc, and (BnO)₂PO₂H in an oven-dried flask under an inert atmosphere.
-
Add anhydrous DCE and seal the vessel.
-
Heat the reaction to 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
The TFA and directing groups can be subsequently removed under appropriate conditions to yield the free functionalized azetidine.[1]
Functionalization via Photoredox Catalysis
Visible-light photoredox catalysis offers an exceptionally mild pathway for generating radicals under conditions that tolerate a wide array of functional groups. This strategy can be applied to the decarboxylative functionalization of azetidine-2-carboxylic acids.[6][7]
-
Photocatalyst: An iridium or ruthenium complex (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) or an organic dye is chosen based on its redox potential and ability to absorb visible light. Upon excitation, the catalyst can engage in single-electron transfer (SET) with a substrate.[8]
-
Radical Precursor: A carboxylic acid is an excellent radical precursor. It can be oxidized by the excited photocatalyst to form a carboxyl radical, which rapidly extrudes CO₂ to generate the desired alkyl radical.
-
Radical Acceptor: An electron-deficient alkene (e.g., a vinyl pyridine) acts as a radical acceptor, trapping the azetidine radical to form a new C-C bond.[7]
Caption: General workflow for photoredox-catalyzed decarboxylative alkylation.
Materials:
-
N-Boc-azetidine-2-carboxylic acid (1.0 equiv)
-
Activated alkene (e.g., 4-vinylpyridine, 2.0 equiv)
-
Photocatalyst (e.g., 4CzIPN, 2.5 mol%)
-
Base (e.g., LiOH·H₂O, 1.1 equiv)
-
Anhydrous DMF
-
Blue LED light source (e.g., 34W Kessil lamp)
Step-by-Step Procedure:
-
In a vial, dissolve the azetidine carboxylic acid, alkene, photocatalyst, and base in anhydrous DMF.
-
Degas the solution by sparging with argon or nitrogen for 15 minutes.
-
Seal the vial and place it approximately 5-10 cm from the blue LED light source.
-
Irradiate the mixture at room temperature, with cooling provided by a fan to maintain ambient temperature.
-
Monitor the reaction by LC-MS for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Chapter 3: Ring-Opening Reactions of Azetidines
The strain energy inherent in the azetidine ring can be harnessed to drive ring-opening reactions, providing access to highly functionalized γ-amino compounds. This transformation is typically triggered by activating the ring to make it more electrophilic.
Nucleophilic Ring-Opening of Azetidinium Ions
The azetidine nitrogen can be quaternized with an electrophile (e.g., an alkyl halide) or protonated with an acid to form an azetidinium ion. This species is significantly more electrophilic than the neutral azetidine, making the ring susceptible to attack by a wide range of nucleophiles.[9][10]
-
Activation: The formation of the azetidinium ion is the key activating step. This increases the ring strain and creates a good leaving group (the neutral tertiary amine upon ring opening), facilitating the nucleophilic attack.[10]
-
Nucleophile: The choice of nucleophile determines the functionality introduced. Halides, oxygen nucleophiles, and sulfur nucleophiles are commonly used.[9][11]
-
Regioselectivity: The nucleophilic attack typically occurs at the less sterically hindered carbon adjacent to the nitrogen, following an Sₙ2-type mechanism. The regioselectivity can be influenced by the substitution pattern on the ring.[9]
Caption: Workflow for the activation and ring-opening of azetidines.
Materials:
-
N-substituted azetidine (1.0 equiv)
-
Activating agent (e.g., benzyl bromide, 1.1 equiv, or an acid like HCl)
-
Nucleophile source (e.g., tetrabutylammonium halide, 1.2 equiv)
-
Solvent (e.g., acetonitrile, CH₃CN)
Step-by-Step Procedure:
-
Formation of Azetidinium Salt (if starting from a tertiary azetidine): a. Dissolve the N-substituted azetidine and the alkylating agent (e.g., benzyl bromide) in acetonitrile. b. Stir at room temperature or with gentle heating until the formation of the quaternary ammonium salt is complete (can be monitored by NMR or LC-MS). The salt may precipitate from the solution. c. Isolate the azetidinium salt if desired, or use it in situ.
-
Ring-Opening Reaction: a. To the solution or isolated azetidinium salt, add the nucleophile source (e.g., Bu₄NX). b. Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress. c. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. d. Partition the residue between water and an organic solvent. e. Separate the layers, dry the organic phase, and concentrate. f. Purify the resulting linear amine derivative by column chromatography.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Comprehensive Analytical Characterization of 3-(4-Methoxyphenyl)azetidine: A Multi-Technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(4-Methoxyphenyl)azetidine, a key heterocyclic building block in medicinal chemistry.[1][2][3] Due to its prevalence in FDA-approved pharmaceuticals, the structural integrity and purity of such nitrogen-containing scaffolds are of paramount importance.[4] This document outlines a multi-technique workflow, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). We provide not only step-by-step protocols but also the scientific rationale behind the selection of specific methods and parameters, ensuring a robust and reliable characterization for research, development, and quality control applications.
Introduction and Physicochemical Overview
This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle.[1] Such scaffolds are integral to the development of novel therapeutics due to their unique conformational properties and ability to modulate physicochemical characteristics. Accurate and unambiguous characterization is the bedrock of drug discovery, ensuring that biological and pharmacological data are derived from a well-defined chemical entity.
The primary objectives of this analytical workflow are:
-
Identity Confirmation: Unambiguously verify the chemical structure.
-
Purity Assessment: Quantify the purity of the material and identify any potential impurities.
-
Quality Control: Establish a set of reliable analytical standards for batch-to-batch consistency.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₃NO | Calculated |
| Molecular Weight | 163.22 g/mol | Calculated |
| Monoisotopic Mass | 163.09971 Da | Calculated |
| Appearance | Off-white to pale yellow solid | Typical Observation |
| Key Functional Groups | Azetidine, Phenyl Ether, Alkane | Structural Analysis |
| UV Chromophore | p-Methoxyphenyl | Structural Analysis |
Analytical Workflow Overview
A multi-pronged analytical approach is essential for the definitive characterization of a novel chemical entity. Each technique provides orthogonal, complementary information, which, when combined, creates a comprehensive profile of the molecule.
Figure 1: Integrated analytical workflow for compound characterization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are foundational for determining the chemical structure. NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and provides fragmentation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
Rationale: The unique electronic environment of each proton and carbon atom results in a distinct resonance frequency (chemical shift). The pattern of these shifts, along with spin-spin coupling, allows for the complete assignment of the molecule's structure. For this compound, we expect to see distinct signals for the aromatic protons, the azetidine ring protons, and the methoxy group protons.[5]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55.2 | Sharp singlet, characteristic of a methoxy group. |
| Azetidine CH₂ (C2, C4) | ~3.6-4.2 (m, 4H) | ~55-60 | Complex multiplet pattern due to coupling between non-equivalent protons. |
| Azetidine CH (C3) | ~3.9-4.5 (m, 1H) | ~35-40 | Multiplet, coupled to adjacent CH₂ protons. |
| Azetidine NH | Variable (br s, 1H) | - | Broad signal, exchangeable with D₂O. Position is concentration/solvent dependent. |
| Aromatic CH (ortho to OMe) | ~7.2 (d, 2H) | ~127.5 | Part of an AA'BB' system, doublet. |
| Aromatic CH (meta to OMe) | ~6.9 (d, 2H) | ~114.0 | Part of an AA'BB' system, doublet. |
| Aromatic C (ipso to OMe) | - | ~158.5 | Quaternary carbon. |
| Aromatic C (ipso to Azetidine) | - | ~135.0 | Quaternary carbon. |
Protocol 1: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 1 second.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra to TMS at 0.00 ppm.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, nitrogen-containing molecule.
-
Rationale: ESI generates protonated molecular ions [M+H]⁺ in the gas phase with minimal fragmentation. The high-resolution mass measurement of this ion provides the elemental formula, confirming the molecular identity with high confidence.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation.
-
Instrument: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow: Set according to manufacturer recommendations.
-
-
Mass Analyzer Parameters:
-
Mode: Full scan MS.
-
Mass Range: 50 - 500 m/z.
-
Acquisition: Acquire data for 1-2 minutes.
-
-
Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ adduct. The theoretical exact mass is 164.10752 Da. The measured mass should be within a 5 ppm error margin.
Chromatographic Methods for Purity Assessment
Chromatography is the gold standard for assessing the purity of pharmaceutical compounds. HPLC with UV detection is the primary method for this purpose.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound possesses a UV-active methoxyphenyl group, making UV detection a sensitive and reliable method for quantification.[6] The method is designed to separate the main compound from potential starting materials, by-products, and degradation products.
Protocol 3: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~1.0 mg/mL. Dilute to ~0.1 mg/mL for analysis.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 228 nm.
-
-
System Suitability: Before sample analysis, perform a blank injection (mobile phase) followed by five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
Elemental Analysis
Elemental analysis provides a fundamental confirmation of the elemental composition of a pure substance.
-
Rationale: This technique combusts the sample and quantifies the resulting gases (CO₂, H₂O, N₂) to determine the mass percentages of carbon, hydrogen, and nitrogen. The experimental values must align closely with the theoretical percentages calculated from the molecular formula.[7]
Table 3: Theoretical Elemental Composition
| Element | Theoretical Percentage (%) |
| Carbon | 73.59 |
| Hydrogen | 8.03 |
| Nitrogen | 8.58 |
Protocol 4: Elemental Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, homogeneous sample into a tin capsule.
-
Instrument: A CHN elemental analyzer.
-
Analysis: Perform the combustion analysis according to the instrument's standard operating procedure. Run at least two determinations.
-
Acceptance Criteria: The experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values.
Summary of Expected Analytical Data
Table 4: Consolidated Characterization Data for this compound
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (CDCl₃) | Aromatic (~7.2, 6.9 ppm), Methoxy (~3.8 ppm), Azetidine (~3.6-4.5 ppm). |
| ¹³C NMR | Number of Signals | 8 distinct signals corresponding to the unique carbons. |
| HRMS (ESI+) | [M+H]⁺ Ion | Measured m/z within 5 ppm of theoretical 164.10752 Da. |
| HPLC-UV | Purity (@ 228 nm) | ≥ 95% (typical for research grade), with a single major peak. |
| Elemental | %C, %H, %N | Experimental values within ±0.4% of theoretical (C: 73.59%, H: 8.03%, N: 8.58%). |
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. ssgopalganj.in [ssgopalganj.in]
Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of 3-(4-Methoxyphenyl)azetidine
Abstract
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart conformational rigidity and unique pharmacological properties to drug candidates.[1][2] This application note provides a detailed guide to the structural elucidation of 3-(4-Methoxyphenyl)azetidine using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous characterization of substituted azetidine derivatives.
Introduction: The Significance of the Azetidine Core
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in drug discovery.[1] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique combination of structural rigidity and synthetic versatility.[2] This constrained geometry allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The incorporation of an aryl substituent at the 3-position, as in this compound, creates a key vector for exploring structure-activity relationships (SAR).
Accurate and unequivocal structural confirmation is paramount in the synthesis and development of such compounds. NMR spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry.[4] This document outlines the complete workflow for analyzing this compound, from sample preparation to final spectral interpretation.
Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Equipment
-
Analyte: this compound (5-10 mg)
-
NMR Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) with 0.03% Tetramethylsilane (TMS).
-
Rationale: CDCl₃ is an excellent solvent for a wide range of organic molecules, including aryl-azetidines, and its residual peak at 7.26 ppm is well-characterized.[5] TMS provides a stable, sharp reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
-
Equipment:
-
High-quality 5 mm NMR tubes
-
Pipettes and vials
-
Vortex mixer
-
NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher).[5] A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex multiplets.
-
Workflow Diagram: From Sample to Spectrum
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of Azetidine Derivatives
Introduction: The Rising Significance of Azetidine Derivatives in Modern Research
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as pivotal structural motifs in medicinal chemistry and drug development. Their unique conformational constraints and ability to act as proline bioisosteres have led to their incorporation into a growing number of pharmaceuticals and bioactive molecules. From enhancing metabolic stability to modulating pharmacological activity, the azetidine ring offers a distinct advantage in the design of novel therapeutics. Consequently, the ability to accurately detect, characterize, and quantify azetidine-containing compounds is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of mass spectrometry (MS) techniques tailored for the analysis of these unique molecules, offering both foundational principles and detailed, field-proven protocols.
Core Principles of Mass Spectrometric Analysis for Azetidine Derivatives
Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. For azetidine derivatives, two primary hyphenated techniques are predominantly employed: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques is fundamentally dictated by the physicochemical properties of the analyte, particularly its polarity and thermal stability.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Polar Azetidines
LC-MS is the premier technique for the analysis of a vast array of azetidine derivatives, especially those that are polar, non-volatile, or thermally labile.[1] This is because the separation occurs in the liquid phase, and soft ionization techniques like Electrospray Ionization (ESI) allow for the gentle transfer of intact molecules into the gas phase for MS analysis.
Why ESI is the Preferred Ionization Method: Electrospray ionization is a soft ionization technique that uses electrical energy to assist the transfer of ions from solution into the gaseous phase.[2] For azetidine derivatives, which often possess a basic nitrogen atom, ESI in the positive ion mode is highly effective. The basic nitrogen is readily protonated in the acidic mobile phases commonly used in reversed-phase chromatography, forming a stable [M+H]⁺ ion that can be easily detected by the mass spectrometer. This process is gentle, typically preserving the intact molecular structure with minimal in-source fragmentation, which is crucial for accurate molecular weight determination.[3][4]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed.[5] In this technique, the protonated molecular ion ([M+H]⁺) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For azetidine derivatives, fragmentation often involves the cleavage of the strained four-membered ring, as well as losses of substituents.[6] The ability to perform multiple stages of fragmentation (MSⁿ) in ion trap mass spectrometers can provide even more detailed structural information.[5][7]
Gas Chromatography-Mass Spectrometry (GC-MS): An Option for Volatile or Derivatized Analogs
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] However, many azetidine derivatives, particularly those with polar functional groups like carboxylic acids or secondary amines, are not directly amenable to GC analysis. Their high polarity leads to poor chromatographic peak shape and thermal degradation in the heated GC inlet.[9]
The Necessity of Derivatization: To overcome these limitations, derivatization is a critical sample preparation step.[10] Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For azetidine derivatives containing active hydrogens (e.g., in -COOH or -NH groups), silylation is a common and effective strategy. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule more volatile and suitable for GC analysis.[11]
Electron Ionization (EI) and Fragmentation: In GC-MS, Electron Ionization (EI) is the most common ionization technique. EI is a "hard" ionization method that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[12] The resulting mass spectrum is a complex pattern of fragment ions that is highly characteristic of the molecule's structure and can be used for library matching and identification. For silylated azetidine derivatives, fragmentation patterns often include characteristic ions corresponding to the TMS groups (e.g., m/z 73) and fragments arising from the cleavage of the azetidine ring.[11]
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This capability is invaluable for the confident identification of unknown azetidine derivatives, such as novel drug candidates, metabolites, or degradation products.[13] By providing a highly accurate mass, HRMS allows for the determination of the elemental composition of an ion, significantly narrowing down the potential chemical formulas.[13] When coupled with MS/MS, HRMS provides accurate mass measurements of both the precursor and fragment ions, enabling the confident structural elucidation of unknown compounds.[6] Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are hybrid instruments that are particularly well-suited for this type of analysis, combining the precursor ion selection capabilities of a quadrupole with the high-resolution mass analysis of a TOF detector.[8][14][15]
Experimental Protocols
The following protocols are provided as detailed examples for the analysis of azetidine derivatives in different matrices. These should be considered as templates and may require optimization for specific applications.
Protocol 1: Quantitative Analysis of an Azetidine-Containing Drug (Ezetimibe) in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the analysis of the cholesterol-lowering drug ezetimibe, which contains an azetidin-2-one ring.[1][16][17]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., ¹³C₆-ezetimibe or ezetimibe-d4 at 100 ng/mL).[16][17] b. Vortex for 30 seconds. c. Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).[16][17] d. Vortex vigorously for 5 minutes. e. Centrifuge at 4000 rpm for 5 minutes to separate the phases. f. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50 °C. g. Reconstitute the dried residue in 100 µL of the mobile phase.[1] h. Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium acetate in water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Protocol 2: Analysis of Azetidine-2-carboxylic Acid from Plant Material by GC-MS
This protocol is a general guideline for the analysis of polar, non-volatile azetidine derivatives like azetidine-2-carboxylic acid from plant matrices, requiring a derivatization step.[18][19]
1. Sample Preparation (Extraction and Derivatization): a. Homogenize 1 g of dried, ground plant material. b. Extract with 10 mL of 80% ethanol by sonicating for 30 minutes. c. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants. d. Evaporate the solvent to dryness under reduced pressure. e. Re-dissolve the residue in 1 mL of 0.1 M HCl. f. Apply the sample to a conditioned cation-exchange solid-phase extraction (SPE) cartridge. g. Wash the cartridge with water and methanol to remove interferences. h. Elute the amino acid fraction with 2 M ammonium hydroxide. i. Evaporate the eluate to dryness. j. To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. k. Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization. l. Cool to room temperature and inject 1 µL into the GC-MS.
2. GC-MS System and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
Identification is achieved by comparing the retention time and the mass spectrum of the analyte peak with that of an authentic standard and by searching against mass spectral libraries (e.g., NIST).
Data Presentation and Interpretation
Quantitative Data Summary
For quantitative applications using LC-MS/MS, a multiple reaction monitoring (MRM) method is developed. The following table provides an example of the parameters that would be determined during method validation for an azetidine derivative.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Ezetimibe | 408.4 | 271.0 | 35 | 4.00 - 400.00 | 4.00 |
| Ezetimibe-d4 (IS) | 412.1 | 275.1 | 35 | N/A | N/A |
Data adapted from reference[17].
Fragmentation Pathways
Understanding the fragmentation of azetidine derivatives is key to their structural characterization. The strained four-membered ring often dictates the primary fragmentation pathways.
For a simple N-substituted azetidine, protonation at the nitrogen is followed by ring opening upon CID. For more complex structures like azetidin-2-ones (β-lactams), a common fragmentation is the cleavage of the β-lactam ring, which is a key diagnostic feature. In GC-EI-MS of silylated derivatives, the presence of a strong peak at m/z 73 ([Si(CH₃)₃]⁺) is a clear indicator of a TMS group, while other fragments will be specific to the azetidine core and its substituents.[11]
Conclusion and Future Perspectives
Mass spectrometry, in its various forms, provides an unparalleled platform for the comprehensive analysis of azetidine derivatives. LC-MS/MS stands out for its sensitivity and applicability to a wide range of polar compounds, making it the method of choice for quantitative bioanalysis and metabolomics. GC-MS, when coupled with appropriate derivatization, offers excellent chromatographic resolution and highly informative, library-searchable mass spectra for volatile analogs. The increasing accessibility of high-resolution mass spectrometry will further empower researchers to confidently identify and characterize novel azetidine-containing molecules, accelerating their development in pharmaceuticals and other scientific fields. As the structural diversity of azetidine derivatives continues to expand, the development of robust and validated mass spectrometric methods will remain a critical component of successful research and development endeavors.
References
- 1. ovid.com [ovid.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Ion-trap tandem mass spectrometry for the determination of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceready.com.au [scienceready.com.au]
- 13. researchgate.net [researchgate.net]
- 14. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 16. Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics [journal11.magtechjournal.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 19. repository.up.ac.za [repository.up.ac.za]
Application Note: Incorporating 3-(4-Methoxyphenyl)azetidine into Novel Drug Candidates
For Research, Scientist, and Drug Development Professionals
Abstract
The strategic incorporation of small, strained heterocycles is a powerful tactic in modern medicinal chemistry for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Azetidines, in particular, have emerged as valuable scaffolds due to their ability to confer metabolic stability, enhance aqueous solubility, and provide unique three-dimensional exit vectors for molecular elaboration.[1][2] This application note provides a detailed guide for researchers on the effective integration of 3-(4-Methoxyphenyl)azetidine, a versatile and commercially available building block, into novel drug discovery pipelines. We present an overview of the key attributes of the azetidine motif, followed by robust, step-by-step protocols for its N-functionalization via common and reliable synthetic transformations.
Introduction: The Value Proposition of the Azetidine Scaffold
The imperative to develop drug candidates with novel intellectual property and superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles has driven the exploration of underutilized chemical space. While traditional five- and six-membered saturated heterocycles like pyrrolidines and piperidines are ubiquitous in approved drugs, the four-membered azetidine ring offers distinct advantages.[3][4] Its inherent ring strain of approximately 25.4 kcal/mol contributes to a unique reactivity profile, while its compact and rigid structure can profoundly influence a molecule's properties.[3]
Key Advantages of Incorporating Azetidines:
-
Enhanced Metabolic Stability: The azetidine ring can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to larger, less strained rings or acyclic analogues.[2]
-
Improved Aqueous Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often leading to increased solubility, a critical factor for oral bioavailability.[2]
-
Reduced Lipophilicity: As a compact polar motif, azetidine can serve as a bioisosteric replacement for more lipophilic groups, helping to lower a compound's logP.[2]
-
Novel Structural Vectors: The well-defined three-dimensional geometry of the azetidine ring provides non-traditional exit vectors for substituents, enabling chemists to explore new regions of protein binding pockets.[2][5]
This compound is a particularly useful starting material. The secondary amine provides a readily accessible handle for a multitude of synthetic transformations, allowing for the rapid generation of diverse compound libraries.
Core Synthetic Strategies for this compound
The primary locus of reactivity for derivatization is the secondary amine (N-H) of the azetidine ring. This allows for a wide array of reliable C-N bond-forming reactions. Careful selection of reaction conditions is paramount to ensure the integrity of the strained four-membered ring.
Diagram: Key Functionalization Pathways
Caption: Figure 1. Primary synthetic routes for the N-functionalization of this compound.
Detailed Experimental Protocols
The following protocols are designed as robust, self-validating procedures for the efficient derivatization of this compound.
Protocol 1: N-Alkylation via Reductive Amination
Objective: To synthesize 1-((1-methyl-1H-pyrazol-4-yl)methyl)-3-(4-methoxyphenyl)azetidine.
Causality and Trustworthiness: Reductive amination is a highly reliable and versatile method for forming C-N bonds.[1] The process begins with the formation of an iminium ion intermediate from the azetidine and an aldehyde, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and high selectivity for the iminium ion over the aldehyde, minimizing side reactions.[1] The protocol's success is easily validated by LC-MS and NMR.
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq., e.g., 200 mg, 1.23 mmol) and 1-methyl-1H-pyrazole-4-carbaldehyde (1.1 eq., 149 mg, 1.35 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) (10 mL). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq., 390 mg, 1.84 mmol) portion-wise over 5 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure product.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Objective: To synthesize 3-(4-methoxyphenyl)-1-(pyridin-2-yl)azetidine.
Causality and Trustworthiness: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide.[6] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields. A pre-formed catalyst complex is often used for reproducibility. The reaction's success is confirmed by the disappearance of starting materials and the appearance of the higher molecular weight product peak in the LC-MS.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.2 eq., 147 mg, 0.90 mmol), 2-bromopyridine (1.0 eq., 118 mg, 0.75 mmol), a suitable palladium precatalyst (e.g., G4-Xantphos Palladacycle, 0.02 eq.), and sodium tert-butoxide (1.4 eq., 101 mg, 1.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: After cooling to room temperature, monitor the reaction by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Data Summary: Representative N-Functionalization
| Reaction Type | Coupling Partner | Catalyst/Reagent | Base | Typical Yield |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | - | 80-95% |
| Amide Coupling | Acid Chloride | - | Triethylamine | >90% |
| Buchwald-Hartwig | Aryl Bromide | Pd precatalyst / Ligand | NaOtBu | 65-85% |
Azetidine as a Bioisostere
A key strategy in modern drug design is bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to improve the biological or physicochemical characteristics of a compound. The azetidine ring is an excellent bioisostere for several common motifs.
Diagram: Bioisosteric Replacement Strategy
Caption: Figure 2. Azetidine as a polar bioisostere for a non-polar group.
For example, replacing a lipophilic tert-butyl group with an N-substituted azetidinyl moiety can preserve or enhance binding affinity by maintaining steric bulk while simultaneously introducing a basic nitrogen. This modification can significantly improve aqueous solubility and reduce metabolic liability, transforming a poorly behaved compound into a viable drug candidate.[2][7]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists seeking to introduce the azetidine scaffold into their molecules. Its straightforward reactivity via established protocols like reductive amination and Buchwald-Hartwig coupling allows for the rapid and predictable generation of diverse chemical libraries. The strategic incorporation of this motif can impart significant benefits in terms of metabolic stability, solubility, and the ability to probe novel regions of chemical space, ultimately accelerating the path to identifying high-quality drug candidates.
References
Application Notes & Protocols: Synthetic Strategies for the Diversification of 3-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a rigid conformation with fewer rotatable bonds, often leading to enhanced metabolic stability and target affinity.[1][3] Furthermore, 3-substituted azetidines are increasingly utilized as versatile bioisosteres, providing avenues to novel chemical space with improved physicochemical properties like solubility and reduced lipophilicity.[1] This technical guide provides a detailed exploration of key synthetic methodologies for the diversification of the C3-position of the azetidine ring, presenting both foundational and state-of-the-art strategies. We will delve into the functionalization of pre-formed azetidine cores and de novo cyclization approaches, complete with detailed experimental protocols and an analysis of the causality behind strategic synthetic choices.
Introduction: The Strategic Importance of the Azetidine C3-Position
The unique properties of the azetidine ring make it an attractive motif for drug design.[4][5][6] Unlike its more reactive three-membered aziridine counterpart and the more flexible five-membered pyrrolidine, the azetidine ring offers a unique balance of stability and conformational constraint.[2] The C3-position is a particularly strategic handle for diversification. Substituents at this position project vectors into chemical space in a well-defined manner, allowing for precise interaction with biological targets. The development of robust synthetic methods to introduce a wide array of functional groups at C3 is therefore critical for leveraging this scaffold in drug discovery programs.[7][8][9]
This guide is structured around two primary strategic approaches for generating diversity at the C3-position, as illustrated below.
Figure 1: Core strategies for diversifying 3-substituted azetidines.
Strategy A: Functionalization of a Pre-formed Azetidine Ring
This approach is arguably the most direct and is particularly valuable for late-stage functionalization, where a common azetidine intermediate is diversified to generate a library of analogs.[10][11]
Nucleophilic Substitution on C3 Precursors
A classic and reliable method involves the displacement of a leaving group at the C3-position. Common precursors include N-protected 3-haloazetidines or 3-hydroxyazetidines, which can be activated by conversion to sulfonates (e.g., tosylates, mesylates).
Causality: The choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzhydryl) is critical. It must be stable to the nucleophilic substitution conditions but readily removable later. The benzhydryl group, for instance, is robust but can be cleaved via hydrogenolysis.[12] The reaction proceeds via a standard SN2 mechanism, and a wide range of nucleophiles (amines, thiols, azides, cyanides) can be employed to install diverse functionalities.[13][14][15]
Derivatization of Azetidin-3-one: A Versatile Hub
N-protected azetidin-3-one is a cornerstone intermediate for C3-diversification.[4] Its ketone functionality serves as a versatile electrophilic handle for a multitude of transformations.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides direct access to 3-aminoazetidines, a key pharmacophore.[16]
-
Organometallic Addition: Grignard or organolithium reagents add to the carbonyl to form tertiary 3-hydroxyazetidines, introducing new C-C bonds.[17]
-
Wittig and Related Olefinations: Conversion of the ketone to an exocyclic methylene group provides a substrate for further reactions like hydrogenation, epoxidation, or transition-metal-catalyzed arylations.[3]
-
Enolate Chemistry: While less common due to the strained nature of the ring, enolate formation can be achieved under specific conditions to allow for C3-alkylation or acylation.
Figure 2: Key diversification pathways starting from azetidin-3-one.
Modern C-H Functionalization
Directly converting a C-H bond to a C-C or C-heteroatom bond is a highly atom-economical strategy. While challenging on a strained, electron-rich ring like azetidine, transition-metal-catalyzed methods are emerging. Palladium-catalyzed C(sp³)-H activation, often directed by a removable group on the nitrogen, can achieve arylation or amination at positions adjacent to the nitrogen, and progress is being made for C3 functionalization.[18][19] This area represents a frontier in azetidine chemistry, promising more efficient routes for derivatization.
Radical and Photocatalytic Methods
Visible-light photoredox catalysis has revolutionized the formation of challenging chemical bonds under mild conditions.[20] These methods are particularly adept at generating radical intermediates that can engage in novel bond-forming events.
-
Decarboxylative Alkylation: Azetidine-3-carboxylic acids can serve as precursors to C3-centered radicals via photoredox-catalyzed decarboxylation. These radicals can then be trapped by Michael acceptors to forge new C-C bonds.[21]
-
Strain-Release Radical Reactions: Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can undergo radical-initiated ring-opening. This process, when coupled with a photocatalytic cycle, allows for the difunctionalization of the azetidine core in a single step, providing rapid access to densely substituted products.[22][23]
Strategy B: De Novo Synthesis and Ring Construction
In this approach, the desired C3-substituent is incorporated into the acyclic precursor before the ring-closing event. This strategy is often more step-intensive but can provide access to substitution patterns that are difficult to achieve via functionalization of a pre-formed ring.
Intramolecular Cyclization
The most common de novo method involves the intramolecular cyclization of a 1,3-difunctionalized propane backbone.[3][14] A typical pathway involves a γ-amino alcohol, where the alcohol is converted into a good leaving group (e.g., halide, sulfonate) which is then displaced by the amine nucleophile in a 4-exo-tet cyclization.[14] This method is robust and has been used to prepare a variety of 3-hydroxy and 3-amino azetidines.[24][25]
Causality: The success of this cyclization depends heavily on managing the entropic penalty of forming a four-membered ring. Using appropriate protecting groups and reaction conditions (e.g., a non-nucleophilic base, suitable solvent) is key to favoring the intramolecular cyclization over intermolecular polymerization.
[2+2] Cycloadditions
Photochemical [2+2] cycloadditions offer a powerful and direct method for constructing the azetidine ring. The aza Paternò–Büchi reaction, involving the cycloaddition of an imine (C=N) with an alkene, directly yields the azetidine core.[20] Modern advancements using visible-light photocatalysis allow this reaction to proceed under mild conditions by selectively activating the alkene component via energy transfer, overcoming previous challenges associated with direct imine excitation.[20] This approach is highly effective for synthesizing functionalized azetidines with good diastereoselectivity.
Ring Expansion and Contraction
Rearrangements of other heterocyclic systems can also provide entry to the azetidine core. For instance, thermal or base-promoted isomerization of certain substituted aziridines can lead to the formation of 3-substituted azetidines.[13][14] While not a general-purpose strategy, it can be a highly efficient route for specific substitution patterns.
Comparative Analysis of Synthetic Strategies
| Strategy | Key Precursor(s) | Key Advantages | Key Limitations | Ideal Application |
| A.1 Nucleophilic Substitution | 3-Halo/3-OH-azetidines | Reliable, broad range of nucleophiles, good for libraries. | Requires pre-functionalized core, potential for elimination side reactions. | Late-stage diversification of a common core. |
| A.2 Azetidin-3-one Derivatization | N-Protected Azetidin-3-one | Highly versatile hub, access to diverse functionalities (amines, alcohols, alkenes). | Synthesis of the ketone precursor can be multi-step. | Rapid analog synthesis around the C3-position. |
| A.4 Photocatalytic Methods | Azetidine-3-COOH, ABBs | Extremely mild conditions, high functional group tolerance, novel transformations. | Requires specialized photochemical equipment, substrate scope can be specific. | Complex molecule synthesis, late-stage C-C bond formation. |
| B.1 Intramolecular Cyclization | γ-Amino alcohols/halides | Fundamentally robust, good control over stereochemistry from chiral precursors. | Can be lower yielding, risk of intermolecular polymerization. | Accessing specific stereoisomers from a chiral pool. |
| B.2 [2+2] Cycloaddition | Alkenes, Imines | Convergent, builds complexity quickly, good stereocontrol. | Scope can be limited by electronic properties of reactants, requires photochemical setup. | Rapid construction of the core ring structure. |
Selected Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenyl-3-hydroxyazetidine via Grignard Addition
This protocol details the addition of a phenyl group to the versatile N-Boc-azetidin-3-one intermediate.
Materials:
-
N-Boc-azetidin-3-one
-
Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add N-Boc-azetidin-3-one (1.0 eq).
-
Dissolve the ketone in anhydrous THF (to make a ~0.2 M solution).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add phenylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15 minutes. The causality here is to control the exotherm and prevent side reactions.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-Boc-3-phenyl-3-hydroxyazetidine.
Expected Outcome: The product should be a white solid or a colorless oil. Purity should be >95% by LC-MS and ¹H NMR.
Protocol 2: Synthesis of a 3-Aminoazetidine via Nucleophilic Displacement
This protocol describes the synthesis of a secondary amine at the C3 position from a tosylated 3-hydroxyazetidine precursor.
Materials:
-
N-Benzhydryl-3-tosyloxyazetidine
-
Morpholine
-
Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve N-Benzhydryl-3-tosyloxyazetidine (1.0 eq) in acetonitrile (to make a ~0.1 M solution).
-
Add morpholine (2.0 eq) and potassium carbonate (3.0 eq). The use of excess amine drives the reaction to completion, while K₂CO₃ acts as a base to neutralize the generated toluenesulfonic acid.
-
Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours). Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water (2x) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a DCM/Methanol gradient) to afford the desired 4-(1-benzhydrylazetidin-3-yl)morpholine.[15]
Expected Outcome: The product is typically an oil or low-melting solid. The benzhydryl protecting group can subsequently be removed by catalytic hydrogenation (e.g., Pd(OH)₂/C, H₂) to yield the free secondary amine.
Conclusion and Future Outlook
The strategic diversification of 3-substituted azetidines remains a vibrant and essential area of research for drug discovery. While foundational methods based on nucleophilic substitution and the derivatization of azetidin-3-one continue to be workhorses for library synthesis, modern methodologies are pushing the boundaries of what is possible. The rise of photoredox and radical-based strategies, in particular, offers unprecedented opportunities for late-stage functionalization and the construction of previously inaccessible molecular architectures under remarkably mild conditions. Future efforts will likely focus on developing enantioselective C-H functionalization methods and expanding the scope of catalytic cycloadditions to provide even more efficient and versatile access to this privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 17. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
- 22. researchgate.net [researchgate.net]
- 23. sfera.unife.it [sfera.unife.it]
- 24. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 25. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Methoxyphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)azetidine. This guide is designed to provide in-depth, experience-driven advice to troubleshoot common issues and improve the yield and purity of your target compound. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not just protocols, but the reasoning behind them.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common challenges encountered during the synthesis of this compound and related derivatives.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields in azetidine synthesis can often be attributed to the inherent ring strain of the four-membered ring, making it susceptible to side reactions.[1][2][3] The primary culprits are typically:
-
Ring-opening reactions: The strained azetidine ring can be cleaved by nucleophiles, acids, or bases present in the reaction mixture, leading to acyclic amine byproducts.[1][4]
-
Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.[1]
-
Incomplete reaction: The cyclization step to form the azetidine ring can be sluggish.
-
Difficult purification: Separation of the product from starting materials or byproducts can lead to significant material loss.
Q2: I'm observing a significant amount of a ring-opened byproduct. How can I minimize this?
The formation of ring-opened products is a classic problem stemming from the high ring strain of azetidines.[1][5] To mitigate this, consider the following:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base for the cyclization step. Bases like potassium tert-butoxide or sodium hydride are generally preferred over smaller, more nucleophilic bases like sodium hydroxide or primary/secondary amines.
-
Temperature Control: Run the cyclization at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy to overcome the activation barrier for ring-opening.
-
Protecting Group Strategy: The choice of the nitrogen protecting group is critical. A bulky protecting group like tert-butoxycarbonyl (Boc) can sterically hinder intermolecular reactions and stabilize the ring.
Q3: The deprotection of my N-Boc protected this compound is giving me a complex mixture of products. What's going wrong?
While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection, the acidic conditions can also promote ring-opening of the sensitive azetidine.[6]
-
Alternative Deprotection Conditions: Consider milder acidic conditions, such as 4M HCl in dioxane at 0°C, and carefully monitor the reaction by TLC to avoid prolonged exposure.[7] Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can also be an effective, non-acidic alternative.[8][9]
-
Work-up Procedure: Neutralize the reaction mixture immediately upon completion to quench the acid and prevent further degradation of the product.
Q4: How critical is the choice of solvent for the cyclization step?
Solvent choice can significantly impact the reaction rate and selectivity. For the intramolecular cyclization to form the azetidine ring, polar aprotic solvents like DMF or DMSO are often used to dissolve the starting materials and facilitate the SN2 reaction. However, it's crucial to ensure the solvent is anhydrous, as water can act as a nucleophile and lead to ring-opening.
II. Troubleshooting Guides
This section provides a more structured approach to diagnosing and solving specific experimental issues.
Problem 1: Low yield of the desired azetidine with significant formation of a ring-opened product.
dot graph TD { A[Low Yield & Ring-Opened Byproduct] --> B{Check Reaction Conditions}; B --> C[Temperature too high?]; C --> D[Reduce reaction temperature]; B --> E[Base too nucleophilic?]; E --> F[Switch to a non-nucleophilic, hindered base (e.g., t-BuOK)]; B --> G[Reaction time too long?]; G --> H[Optimize reaction time with TLC monitoring]; A --> I{Re-evaluate Starting Materials}; I --> J[Purity of starting materials?]; J --> K[Purify starting materials before use]; I --> L[Protecting group appropriate?]; L --> M[Consider a bulkier N-protecting group]; }
Caption: Troubleshooting low yield and ring-opening.
Problem 2: Difficulty in purifying the final product.
dot graph TD { A[Purification Issues] --> B{Assess Impurity Profile}; B --> C[Starting material contamination?]; C --> D[Optimize reaction conversion]; B --> E[Byproduct formation?]; E --> F[Revisit reaction conditions to minimize side reactions]; A --> G{Evaluate Purification Method}; G --> H[Column chromatography ineffective?]; H --> I[Try a different solvent system or stationary phase]; G --> J[Product unstable on silica?]; J --> K[Consider using neutral alumina or a different purification technique (e.g., crystallization)]; }
Caption: Troubleshooting purification challenges.
III. Key Experimental Protocols
Below are detailed, step-by-step methodologies for the key stages of this compound synthesis.
Protocol 1: Synthesis of N-Boc-3-(4-methoxyphenyl)azetidine
This protocol focuses on a common synthetic route involving the cyclization of a suitable precursor.
Step 1: Synthesis of 1-Boc-3-(mesyloxy)azetidine
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Suzuki Coupling with 4-Methoxyphenylboronic Acid
-
To a degassed mixture of 1-Boc-3-(mesyloxy)azetidine (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture like toluene/ethanol/water, add a base such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (80-100°C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(4-methoxyphenyl)azetidine.
Protocol 2: Deprotection of N-Boc-3-(4-methoxyphenyl)azetidine
Method A: Using Trifluoroacetic Acid (TFA)
-
Dissolve N-Boc-3-(4-methoxyphenyl)azetidine (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers, and concentrate to yield this compound.
Method B: Using 4M HCl in Dioxane
-
Dissolve N-Boc-3-(4-methoxyphenyl)azetidine (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM.
-
Add 4M HCl in dioxane (excess) at 0°C.
-
Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product. The free base can be obtained by neutralization and extraction.
IV. Data Summary
| Protecting Group | Deprotection Conditions | Common Issues |
| Boc | TFA, DCM | Ring-opening, side product formation |
| Boc | 4M HCl in Dioxane | Milder, but can still cause some degradation |
| Cbz | H₂, Pd/C | Generally clean, but requires hydrogenation setup |
Table 1: Comparison of common N-protecting groups and their deprotection methods for azetidines.
V. References
-
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines. 1
-
Singh, R. P., & Vince, R. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. 10
-
Smith, A. B., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. 6
-
Kaur, N., & Kishore, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 5
-
Clayden, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. 11
-
Clayden, J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. 12
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. 13
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2
-
Nadir, U. K., & Sharma, R. L. (2007). Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones. Arkivoc. 14
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. 8
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 3
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 15
-
Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. 16
-
Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives. Google Patents. 17
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. 18
-
Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 9
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. 7
-
Smith, A. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. 4
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. jmchemsci.com [jmchemsci.com]
- 16. Synthesis of Azetidines [manu56.magtech.com.cn]
- 17. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Parameters for Azetidine Ring Formation
Welcome to the technical support center for the optimization of reaction parameters for azetidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common hurdles in the synthesis of this valuable heterocyclic motif. The inherent ring strain of azetidines makes their synthesis a nuanced challenge, often requiring careful optimization of reaction conditions to achieve desirable yields and purity.
[1][2][3][4][5]Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when embarking on or troubleshooting azetidine synthesis.
Q1: What are the most common synthetic strategies for forming the azetidine ring?
A1: Several key strategies are employed for constructing the azetidine ring, each with its own advantages and substrate scope. The most prevalent methods include:
-
Intramolecular Cyclization: This is the most widely used approach and typically involves the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position.
-
[1][2][2+2] Cycloaddition (Aza Paternò–Büchi Reaction):** This method involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts, to form the azetidine ring in a single step.
-
[3][4]Ring Expansion of Aziridines: Various strategies exist to convert three-membered aziridine rings into four-membered azetidines.
-
[2][5]Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.
-
[2][3][5]Transition-Metal-Catalyzed Reactions: Methods such as palladium-catalyzed intramolecular C-H amination and copper-catalyzed radical cyclization of ynamides have emerged as powerful tools for azetidine synthesis.
Q2[6][7][8][9]: My intramolecular cyclization is giving a low yield. What are the most probable causes?
A2: Low yields in intramolecular cyclizations are a frequent challenge. The primary culprits often include:
-
Competing Intermolecular Reactions: Instead of cyclizing, the precursor may react with other molecules of itself, leading to dimerization or polymerization. This is particularly problematic at high concentrations.
-
[2]Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, especially when using sterically hindered substrates or strong, non-nucleophilic bases.
-
[2]Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. Groups like tosylates (Ts), mesylates (Ms), or triflates (Tf) are generally more effective than halides.
-
[2]Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly influence the reaction's success.
Q3[2]: How do I select an appropriate nitrogen protecting group for my synthesis?
A3: The choice of a nitrogen protecting group is a critical decision that depends on the subsequent reaction conditions and the desired final product.
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust protecting groups that can also activate the nitrogen, but their removal often requires harsh conditions.
-
Carbamates (e.g., Boc, Cbz): These are widely used due to their reliable introduction and relatively mild removal conditions. The tert-butoxycarbonyl (Boc) group is particularly common.
-
tert-Butoxythiocarbonyl (Botc) Group: This group has shown promise in facilitating the lithiation and subsequent electrophilic substitution at the carbon alpha to the nitrogen, offering a unique activation strategy.
Q4[10]: I'm observing the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. How can I favor azetidine formation?
A4: The formation of the thermodynamically more stable pyrrolidine ring is a common competing pathway. To fa[11]vor the kinetically controlled azetidine product, consider the following:
-
Substrate Stereochemistry: In reactions like the intramolecular aminolysis of epoxides, the stereochemistry of the starting material is crucial. For example, cis-3,4-epoxy amines tend to yield azetidines, while the trans-isomers can lead to pyrrolidines.
-
[12][13]Catalyst Selection: The choice of catalyst can dictate the regioselectivity. Lanthanum(III) triflate (La(OTf)₃) has been shown to be effective in promoting the C3-selective aminolysis of cis-3,4-epoxy amines to form azetidines.
-
[12][13]Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetic product (azetidine) over the thermodynamic product (pyrrolidine).
[2]Part 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific experimental problems.
Issue 1: Low or No Product Formation in Intramolecular Cyclization
If you are experiencing low to no yield in your intramolecular cyclization, a systematic approach to optimization is necessary.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Detailed Steps & Explanations:
-
Evaluate the Leaving Group: The rate-determining step in many intramolecular cyclizations is the nucleophilic attack of the nitrogen. A good leaving group is essential for this to occur efficiently. Hydroxyl groups are poor leaving groups and must be activated.
-
Protocol for Mesylation:
-
Dissolve the γ-amino alcohol in a suitable solvent like CH₂Cl₂ at 0 °C.
-
Add a base, such as triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. [2] 4. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. [2] 5. Monitor the reaction by TLC.
-
Upon completion, quench with a saturated aqueous NaHCO₃ solution. [2] 7. Extract with an organic solvent, dry, and concentrate. The crude mesylate is often used directly in the next step.
-
-
-
[2]Control Concentration: To favor the desired intramolecular cyclization over competing intermolecular reactions, high dilution conditions are often necessary. This can be achieved by slowly adding the substrate to a solution of the base.
-
[2]Optimize Solvent and Temperature: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions. Tempe[2]rature should also be optimized; while higher temperatures can increase the reaction rate, they may also promote side reactions. A systematic screening of temperatures is recommended.
-
Select the Right Base: The base is crucial for deprotonating the nitrogen nucleophile. The strength and steric bulk of the base can influence the outcome. Common bases for azetidine formation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
####[2][14] Issue 2: Poor Regioselectivity (Azetidine vs. Pyrrolidine)
When both four- and five-membered rings can be formed, directing the reaction towards the desired azetidine product is key.
Decision Tree for Improving Regioselectivity
Caption: Decision-making workflow for improving regioselectivity.
Key Considerations for Regioselectivity:
-
Lanthanide Catalysis for Epoxy Amines: For the intramolecular aminolysis of epoxy amines, Lanthanum(III) triflate (La(OTf)₃) has proven highly effective in catalyzing the C3-selective ring opening to form azetidines, particularly from cis-3,4-epoxy amines. *[12][13] Optimized Protocol:
- Dissolve the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M). [11] 2. Add La(OTf)₃ (5 mol%). [11] 3. Stir the mixture under reflux and monitor the reaction. [11] 4. Upon completion, cool to 0°C and quench with saturated aqueous NaHCO₃. [11] 5. Extract with an organic solvent, dry, and purify.
-
[11]Solvent Effects: The choice of solvent can influence selectivity. In the La(OTf)₃-catalyzed reaction, 1,2-dichloroethane (DCE) was found to be superior to other solvents like benzene.
[15][16]Part 3: Data and Protocols
For ease of reference, this section provides tabulated data and detailed experimental protocols.
Table 1: Comparison of Catalytic Systems for Azetidine Synthesis
| Catalytic System | Precursor Type | Key Advantages | Potential Limitations |
| Palladium Catalysis | Substrates with activatable C-H bonds | Good yields, applicable to a range of substrates | May require specific directing groups |
| Organocatalysis | Pro-chiral substrates | High enantioselectivity for chiral azetidines | Substrate scope can be limited |
| Lanthanum Triflate | cis-3,4-Epoxy amines | High regioselectivity, broad functional group tolerance | Primarily for specific epoxide precursors |
| Copper Photocatalysis | Ynamides | High regioselectivity for 4-exo-dig cyclization | Requires photochemical setup |
Experimental Protocol: General Procedure for Intramolecular Cyclization via Mesylation
Step 1: Mesylation of the γ-Amino Alcohol
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
S[2]tir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
O[2]nce the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
S[2]eparate the organic layer and extract the aqueous layer with CH₂Cl₂ (3x).
-
C[2]ombine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.
St[2]ep 2: Cyclization to the Azetidine
-
Dissolve the crude mesylate in a suitable solvent such as DMF or THF under an inert atmosphere.
-
C[2]ool the solution to 0 °C.
-
Add a base, such as sodium hydride (NaH, 1.2 eq), portion-wise. Caution: NaH is highly reactive and flammable.
-
A[2]llow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
U[2]pon completion, carefully quench the reaction at 0 °C with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Azetidine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Overcome Ring Strain in Azetidine Synthesis
Welcome to our dedicated technical support center for chemists and researchers navigating the complexities of azetidine synthesis. The four-membered azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties. However, its synthesis is notoriously challenging due to significant ring strain.[1][2] This guide provides in-depth, field-proven insights into overcoming these challenges, structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Understanding the Challenge: The Double-Edged Sword of Ring Strain
The reactivity of azetidines is largely governed by their considerable ring strain, which, while making them synthetically challenging to access, also imparts unique chemical reactivity.[1] This inherent strain is a composite of angle and torsional strain, making the azetidine ring more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, yet significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[2]
FAQs and Troubleshooting Guides
Our technical support is organized by synthetic strategy. Each section addresses common questions and troubleshooting scenarios, providing explanations grounded in mechanistic principles and supported by current literature.
Strategy 1: Intramolecular Cyclization
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving a γ-amino alcohol or a derivative with a good leaving group.[3] However, the thermodynamics of forming a four-membered ring can be unfavorable.
Q1: My intramolecular cyclization to form an azetidine is giving low yields, with significant formation of oligomers/polymers. What's going wrong and how can I fix it?
A: This is a classic problem of competing intermolecular versus intramolecular reactions. The acyclic precursor, at higher concentrations, is more likely to react with another molecule of itself rather than cyclizing.
-
Causality: The entropic cost of bringing the reactive ends of a single molecule together for cyclization is high. At the same time, the enthalpic barrier to forming the strained four-membered ring is also significant. Intermolecular reactions can often be kinetically and thermodynamically more favorable.
-
Troubleshooting & Optimization:
-
High Dilution Conditions: This is the most critical parameter. By significantly lowering the concentration of your substrate (e.g., <0.01 M), you decrease the probability of intermolecular encounters, thereby favoring the intramolecular pathway. A slow-addition protocol using a syringe pump to add the substrate to a large volume of solvent and reagents can be highly effective.
-
Choice of Leaving Group: A more reactive leaving group (e.g., triflate > tosylate > mesylate > halide) can accelerate the intramolecular SN2 reaction, potentially outcompeting intermolecular side reactions.[3]
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[3]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions like elimination. Careful optimization of the reaction temperature is crucial.
-
Q2: I'm attempting a Lewis acid-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine, but I'm getting poor regioselectivity and formation of the isomeric 3-hydroxypyrrolidine. How can I favor azetidine formation?
A: This is a challenge of controlling the regioselectivity of epoxide opening. The formation of a five-membered ring (pyrrolidine) via a 5-endo-tet cyclization can be a competing pathway to the desired 4-exo-tet cyclization for the azetidine.
-
Causality: The choice of Lewis acid is critical in coordinating to the epoxide oxygen and directing the nucleophilic attack of the amine. Some Lewis acids may favor the thermodynamically more stable five-membered ring product.
-
Troubleshooting & Optimization:
-
Catalyst Screening: Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be highly effective in promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines.[4] Other Lewis acids like Sc(OTf)₃ might also be effective but could require different reaction conditions.[5]
-
Substrate Stereochemistry: The use of a cis-epoxide is crucial for favoring the 4-exo-tet cyclization that leads to the azetidine.[5]
-
Solvent and Temperature: The reaction conditions, including solvent and temperature, should be optimized for the specific catalyst and substrate. For La(OTf)₃-catalyzed reactions, refluxing in 1,2-dichloroethane has proven effective.[4]
-
Strategy 2: [2+2] Cycloaddition (Aza Paternò-Büchi Reaction)
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines.[6][7][8] However, this approach has historically been limited by challenges such as competing E/Z isomerization of the imine upon photoexcitation.[6]
Q3: My aza Paternò-Büchi reaction is inefficient, and I'm observing significant isomerization of my imine starting material. How can I promote the desired [2+2] cycloaddition?
A: The key is to selectively activate one of the components (alkene or imine) to its triplet excited state, which then undergoes the cycloaddition. Traditional UV irradiation can lead to non-selective excitation and competing side reactions.
-
Causality: Direct photoexcitation of the imine can lead to rapid E/Z isomerization, which is a non-productive decay pathway that competes with the desired cycloaddition.[6]
-
Troubleshooting & Optimization:
-
Visible-Light Photoredox Catalysis: This has emerged as a powerful solution. By using a suitable photosensitizer (e.g., an iridium complex), you can selectively generate the triplet excited state of the alkene or a modified imine precursor under mild, visible-light irradiation.[9][10][11] This approach avoids direct excitation of the imine, thus minimizing isomerization.[11]
-
Substrate Design:
-
Intramolecular Reactions: Tethering the imine and alkene components can entropically favor the cycloaddition.[6][8][12][13]
-
Activated Imines: The use of cyclic oximes, such as 2-isoxazoline-3-carboxylates, as imine precursors has been shown to be effective in intermolecular [2+2] cycloadditions.[10] These substrates can be activated by a photocatalyst via triplet energy transfer.[10]
-
-
Catalyst and Solvent Screening: The choice of photocatalyst and solvent is crucial for efficient energy transfer and product formation. For instance, fac-[Ir(ppy)₃] and related iridium complexes are commonly used.[11]
-
Strategy 3: Ring Expansion of Aziridines
One-carbon ring expansion of readily available aziridines presents an attractive alternative for azetidine synthesis.[14][15][16] This strategy often involves the formation of an aziridinium ylide intermediate, which can then undergo a rearrangement.
Q4: I'm attempting a rhodium-catalyzed ring expansion of a methyleneaziridine with a diazo compound, but I'm getting low yields and complex product mixtures. What factors are critical for success?
A: The success of this transformation hinges on the stability of the aziridinium ylide intermediate and its propensity to undergo the desired rearrangement over competing pathways like cheletropic extrusion.
-
Causality: The intermediate aziridinium ylide is highly reactive and can undergo cheletropic extrusion of an olefin, which is often a highly favorable competing pathway.[15][17]
-
Troubleshooting & Optimization:
-
Substrate Structure: The use of bicyclic methylene aziridines has been shown to be effective. The rigid structure of these substrates can disfavor the cheletropic extrusion pathway and promote the desired[14][18]-Stevens-type rearrangement to the azetidine.[17]
-
Catalyst Choice: Dirhodium catalysts are commonly employed for this transformation.[17] The specific ligands on the rhodium catalyst can influence the reactivity and selectivity.
-
Biocatalysis: An exciting development is the use of engineered "carbene transferase" enzymes, such as variants of cytochrome P450.[14][16] These biocatalysts can exert exceptional stereocontrol and override the inherent reactivity of the aziridinium ylide to favor the[14][19]-Stevens rearrangement, a transformation that is challenging to achieve with other catalysts.[14][15][16]
-
Strategy 4: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)
Highly strained 1-azabicyclo[1.1.0]butanes (ABBs) are valuable precursors for the synthesis of functionalized azetidines. The release of ring strain provides a strong thermodynamic driving force for their reactions.[19][20]
Q5: I'm trying to use an organometallic reagent to open 1-azabicyclo[1.1.0]butane (ABB) for the synthesis of a 1,3-disubstituted azetidine, but the reaction is not proceeding cleanly. How can I improve this transformation?
A: The reactivity of ABBs can be finely tuned with the appropriate choice of catalyst and reaction partners.
-
Causality: The central C-N bond of the ABB is susceptible to cleavage. The regioselectivity and efficiency of this cleavage can be controlled by the choice of reagents.
-
Troubleshooting & Optimization:
-
Copper Catalysis: The use of copper catalysts, such as Cu(OTf)₂, can facilitate the direct alkylation of ABBs with organometal reagents, providing rapid access to bis-functionalized azetidines.[19]
-
Boronic Esters: A modular approach involves trapping lithiated ABB with a boronic ester, followed by N-protonation and a 1,2-migration. This sequence effectively cleaves the central C-N bond to relieve ring strain and form the azetidine.[19]
-
Photoredox Catalysis: A radical strain-release strategy using an organic photosensitizer can be employed. This method allows for the difunctionalization of azetidines in a single step by intercepting radical intermediates with the ABB.[21]
-
Strategy 5: Leveraging Flow Chemistry for Strained Ring Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of strained ring systems like azetidines.[22]
Q6: My batch synthesis of a particularly strained azetidine derivative is plagued by safety concerns and poor reproducibility due to exothermic events and short-lived intermediates. Could flow chemistry offer a solution?
A: Absolutely. Flow chemistry provides superior control over reaction parameters, making it ideal for handling hazardous reactions and unstable intermediates often involved in strained ring synthesis.
-
Causality: Batch reactors have poor heat and mass transfer characteristics, which can lead to localized hot spots, poor mixing, and difficulty in controlling the concentration of reactive intermediates.
-
Troubleshooting & Optimization:
-
Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, allowing for efficient heat exchange and precise temperature control. This minimizes the risk of thermal runaways.[23]
-
Precise Reaction Time Control: The residence time in a flow reactor can be precisely controlled, allowing for the generation and immediate use of unstable intermediates.[24]
-
Improved Reproducibility and Scalability: The consistent reaction environment in a flow reactor leads to higher reproducibility. Scaling up is achieved by running the reactor for a longer time, rather than increasing the reactor size, which maintains the optimized reaction conditions.[24]
-
Access to New Reaction Space: Flow chemistry enables the use of high-energy reagents and intermediates that are often too hazardous for batch processing, thereby opening up new synthetic possibilities.[22][25]
-
Experimental Protocols & Data
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is adapted from a method for the regioselective synthesis of azetidines.[4][5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous 1,2-dichloroethane ((CH₂Cl)₂) to a concentration of approximately 0.2 M.
-
Catalyst Addition: Add La(OTf)₃ (5 mol%) to the solution at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0°C and quench by adding a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the azetidine product.
-
Analysis: Characterize the product and determine the yield and regioselectivity via NMR spectroscopy.
Data Summary: Comparison of Azetidine Synthesis Strategies
| Strategy | Key Advantages | Common Challenges | Key Optimization Parameters |
| Intramolecular Cyclization | Readily available starting materials. | Competing intermolecular reactions, poor regioselectivity. | High dilution, choice of leaving group and catalyst. |
| [2+2] Cycloaddition | Direct formation of the azetidine ring. | Imine isomerization, low quantum yields. | Visible-light photoredox catalysis, substrate design. |
| Ring Expansion of Aziridines | Utilizes readily available aziridines. | Competing cheletropic extrusion. | Substrate structure (e.g., bicyclic), biocatalysis. |
| Strain-Release of ABBs | Strong thermodynamic driving force. | Handling of highly strained precursors. | Choice of catalyst (e.g., Cu, Pd), photoredox conditions. |
| Flow Chemistry | Enhanced safety, control, and scalability. | Initial setup cost and expertise required. | Flow rate, temperature, reactor design. |
Visualizing the Workflows
Workflow for Troubleshooting Intramolecular Cyclization
Caption: Troubleshooting flowchart for intramolecular cyclization.
Mechanism of Visible-Light-Mediated Aza Paternò-Büchi Reaction
Caption: Simplified mechanism of aza Paternò-Büchi reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless [2,3]-Stevens Rearrangements of Aziridinium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Azetidine synthesis [organic-chemistry.org]
- 20. The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Advances in the Continuous Flow Synthesis of 3- and 4-Membered Ring Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Flow chemistry - Wikipedia [en.wikipedia.org]
- 25. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06808K [pubs.rsc.org]
Technical Support Center: Effective Deprotection of N-Protected Azetidines
Welcome to the technical support center for N-protected azetidine deprotection. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this valuable, yet challenging, heterocyclic scaffold. The inherent ring strain of azetidines makes them susceptible to decomposition and ring-opening, turning the seemingly routine step of N-deprotection into a critical challenge.[1]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and select the optimal deprotection strategy for your specific substrate.
General Troubleshooting Workflow
Before diving into specifics for each protecting group, it's crucial to have a systematic approach to troubleshooting. When a deprotection reaction is sluggish, incomplete, or yields unexpected byproducts, follow this logical progression.
References
Validation & Comparative
A Comparative Guide to the Synthesis and Purity Validation of 3-(4-Methoxyphenyl)azetidine
This guide provides an in-depth technical comparison of synthetic strategies and validation protocols for 3-(4-Methoxyphenyl)azetidine, a key structural motif in modern medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, is increasingly utilized by drug development professionals to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity.[1] This document moves beyond a simple recitation of methods to explain the causal-driven choices in both synthesis and analytical validation, ensuring a robust and reproducible final product.
Part 1: Synthesis of this compound via Intramolecular Cyclization
The construction of the azetidine ring is a non-trivial synthetic challenge. Among the various established methods, including [2+2] cycloadditions and ring expansions of aziridines, intramolecular cyclization of a suitably functionalized acyclic precursor offers a reliable and scalable approach.[2][3] We will detail a common and effective pathway that proceeds through a 1,3-amino alcohol intermediate.
Causality in Synthetic Design
The chosen multi-step synthesis is predicated on the strategic formation of a key γ-amino alcohol precursor, which is then activated for intramolecular nucleophilic substitution. This design provides multiple points for purification and characterization, enhancing the integrity of the final compound.
Synthetic Workflow Diagram
References
A Comparative Technical Guide to 3-(4-Methoxyphenyl)azetidine and Other 3-Arylazetidines for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 3-(4-Methoxyphenyl)azetidine and other key 3-arylazetidine analogs, namely 3-phenylazetidine and 3-(4-chlorophenyl)azetidine. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of their synthesis, physicochemical properties, and biological activities, supported by experimental data.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery. Their inherent ring strain, approximately 25.4 kcal/mol, imparts a unique conformational rigidity that lies between the highly reactive aziridines and the more flexible pyrrolidines[1]. This constrained geometry can lead to improved metabolic stability, solubility, and binding affinity of drug candidates. The 3-arylazetidine motif, in particular, offers a versatile platform for exploring structure-activity relationships (SAR) by modifying the aryl substituent.
This guide focuses on a comparative analysis of this compound, a compound of growing interest, with its unsubstituted parent, 3-phenylazetidine, and a halogenated analog, 3-(4-chlorophenyl)azetidine. We will delve into their synthesis, key physicochemical properties, and a comparative assessment of their biological potential, with a focus on anticancer activity.
Synthesis of 3-Arylazetidines: A Modular Approach
The synthesis of 3-arylazetidines can be efficiently achieved through a multi-step sequence starting from commercially available precursors. A common and versatile strategy involves the initial synthesis of a protected 3-hydroxyazetidine, followed by a Mitsunobu reaction to introduce the desired aryl ether linkage, and a final deprotection step.
A representative synthetic workflow for this compound is outlined below. This approach offers the flexibility to introduce a variety of phenolic compounds in the Mitsunobu step, allowing for the generation of a library of 3-aryloxyazetidine derivatives.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Boc-3-hydroxyazetidine
A common precursor for the synthesis of 3-substituted azetidines is N-Boc-3-hydroxyazetidine. This can be prepared from 1-diphenylmethyl-3-hydroxyazetidine via catalytic hydrogenation to remove the diphenylmethyl group, followed by protection of the nitrogen with di-tert-butyl dicarbonate (Boc)₂O[1].
Step 2: Mitsunobu Reaction
The Mitsunobu reaction allows for the stereospecific conversion of the hydroxyl group to the desired aryloxy ether with inversion of configuration[2].
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-methoxyphenol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh₃) (1.5 eq).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(4-methoxyphenoxy)azetidine.
Step 3: N-Boc Deprotection
The final step involves the removal of the Boc protecting group to yield the free amine.
-
Dissolve the N-Boc-3-(4-methoxyphenoxy)azetidine in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M HCl in dioxane)[3][4].
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the desired this compound, usually as a salt.
Physicochemical Properties: A Comparative Overview
The substitution on the phenyl ring significantly influences the physicochemical properties of 3-arylazetidines. The following table summarizes key properties for this compound and its comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₀H₁₃NO | 163.22 | Not reported | Not reported |
| 3-Phenylazetidine | C₉H₁₁N | 133.19 | 226.8 at 760 mmHg[1] | 1.015[1] |
| 3-(4-Chlorophenyl)azetidine | C₉H₁₀ClN | 167.63 | Not reported | Not reported |
Biological Activity: A Focus on Anticancer Potential
Recent studies have highlighted the potential of 3-arylazetidine derivatives as anticancer agents. A notable study investigated a series of this compound analogues for their in vitro anticancer activity against a panel of nine human cancer cell lines.
Comparative Anticancer Activity
The following table presents a comparative summary of the anticancer activity (EC₅₀ values in µM) of a highly potent this compound derivative against two representative cancer cell lines, alongside available data for the comparator compounds.
| Compound | U251 (Glioblastoma) EC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) EC₅₀ (µM) |
| 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile | 0.03[1] | >10[1] |
| Doxorubicin (Standard) | 0.07[1] | Not Reported in this study |
| 3-Phenylazetidine | Data not available | Data not available |
| 3-(4-Chlorophenyl)azetidine | Data not available | Data not available |
Analysis of Anticancer Activity:
The data reveals that specific derivatization of the this compound scaffold can lead to exceptionally potent anticancer agents. The derivative, 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile, demonstrated a significantly lower EC₅₀ value against the U251 glioblastoma cell line compared to the standard chemotherapeutic drug, doxorubicin[1]. This highlights the potential of the this compound core as a promising starting point for the design of novel anticancer therapies.
Unfortunately, directly comparable anticancer activity data for 3-phenylazetidine and 3-(4-chlorophenyl)azetidine against the same cell lines is not available in the public domain. This knowledge gap underscores the need for further systematic studies to fully elucidate the structure-activity relationships of the 3-aryl substituent on the anticancer potential of this class of compounds.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The following is a generalized protocol for assessing the in vitro anticancer activity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., U251, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 3-arylazetidine derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for MTT-based anticancer activity assay.
Discussion and Future Directions
The comparative analysis reveals that the 3-arylazetidine scaffold is a promising starting point for the development of novel therapeutic agents. The methoxy group on the phenyl ring of this compound appears to be a favorable feature for anticancer activity, as demonstrated by the high potency of its derivatives.
The lack of directly comparable biological data for 3-phenylazetidine and 3-(4-chlorophenyl)azetidine highlights a critical area for future research. A systematic study evaluating a series of 3-arylazetidines with varying electronic and steric properties on the aryl ring against a broad panel of cancer cell lines would provide invaluable insights into the structure-activity relationships.
Furthermore, exploring other biological targets for this class of compounds is warranted. For instance, various azetidine derivatives have been investigated as inhibitors of GABA transporters (GATs), which are implicated in neurological disorders. A comparative study of the GABA uptake inhibitory activity of this compound, 3-phenylazetidine, and 3-(4-chlorophenyl)azetidine could uncover new therapeutic opportunities.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The modular synthetic route allows for the facile generation of diverse analogs for SAR studies. While further research is needed to fully elucidate the comparative biological profiles of different 3-arylazetidines, the initial data strongly supports the continued exploration of this valuable scaffold in medicinal chemistry.
References
A Comparative Guide to the Biological Activity of 3-(4-Methoxyphenyl)azetidine and its Analogs at Monoamine Transporters
Introduction: The Azetidine Scaffold in Neuropharmacology
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets.[1] Within the central nervous system (CNS), azetidine derivatives have emerged as promising modulators of monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.[3] This guide provides a comparative analysis of the biological activity of 3-(4-Methoxyphenyl)azetidine and its analogs, with a focus on their structure-activity relationships at DAT and SERT.
The primary focus of this guide will be a detailed examination of a series of 3-aryl-3-arylmethoxy-azetidines, which serve as excellent surrogates for understanding the impact of aryl substitution on transporter affinity. The insights gleaned from this series can be extrapolated to predict the potential activity of simpler 3-arylazetidines, including the titular this compound.
Comparative Biological Activity: A Focus on DAT and SERT Affinity
The biological activity of 3-arylazetidine analogs is profoundly influenced by the nature and position of substituents on the aromatic rings. A systematic study of 3-aryl-3-arylmethoxy-azetidines reveals key structure-activity relationships (SAR) that govern their affinity and selectivity for the dopamine and serotonin transporters.[2]
Data Summary: Binding Affinities of 3-Aryl-3-arylmethoxy-azetidine Analogs
The following table summarizes the binding affinities (Ki, in nM) of a series of N-substituted and unsubstituted 3-aryl-3-arylmethoxy-azetidines for DAT and SERT. Lower Ki values indicate higher binding affinity. The data is sourced from Thaxton et al. (2013).[2]
| Compound ID | R (N-substituent) | 3-Aryl Group | 3-Arylmethoxy Group | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio |
| 6a | H | Phenyl | Phenylmethoxy | >10,000 | 250 | >40 |
| 6e | H | Phenyl | 3,4-Dichlorophenylmethoxy | >10,000 | 3.5 | >2857 |
| 6h | H | 3,4-Dichlorophenyl | 4-Chlorophenylmethoxy | >10,000 | 2.9 | >3448 |
| 7c | CH₃ | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | 2800 | 1.0 | 2800 |
| 7g | CH₃ | 3,4-Dichlorophenyl | Phenylmethoxy | 620 | 23 | 27 |
| 7i | CH₃ | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | 3500 | 1.3 | 2692 |
Structure-Activity Relationship (SAR) Insights
The data presented above highlights several critical SAR trends:
-
General Selectivity for SERT: The 3-aryl-3-arylmethoxy-azetidine scaffold generally exhibits a higher affinity for SERT over DAT.[2] This is evident in the nanomolar SERT Ki values for most of the synthesized analogs, while DAT affinity is often in the micromolar range.
-
Impact of N-Substitution: N-methylation of the azetidine ring generally enhances affinity for SERT. For instance, the N-methyl analogs (series 7) typically display higher SERT affinity than their unsubstituted counterparts (series 6).[2]
-
Aryl Substitution is Key to Tuning Affinity: Substitution on the 3-aryl and 3-arylmethoxy rings is a powerful tool for modulating both affinity and selectivity.
-
Halogenation: The introduction of chloro substituents on the aryl rings significantly impacts binding. Dichloro-substitution, as seen in compounds 6e , 6h , 7c , and 7i , consistently leads to high SERT affinity, with Ki values in the low nanomolar range.[2]
-
Tuning DAT/SERT Selectivity: While most analogs are highly SERT-selective, specific substitution patterns can increase DAT affinity. For example, compound 7g , which has a 3,4-dichlorophenyl group at the 3-aryl position and an unsubstituted phenylmethoxy group, shows a more balanced profile with a DAT/SERT selectivity ratio of 27, suggesting that dual-target inhibition is achievable within this scaffold.[2]
-
Based on these established SAR principles, it can be inferred that a simpler this compound would likely exhibit affinity for monoamine transporters, with the 4-methoxy group influencing both potency and selectivity. The electron-donating nature of the methoxy group at the para position could potentially favor interactions with specific residues within the transporter binding sites. However, without direct experimental data, its precise affinity profile remains a subject for empirical investigation.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the key in vitro assays are provided below. These protocols are based on established methodologies for assessing compound affinity at monoamine transporters.[2]
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes the determination of a compound's binding affinity for DAT using [³H]WIN 35,428, a well-characterized radioligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
Test compound (e.g., this compound or its analogs)
-
Nomifensine (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Workflow Diagram:
Caption: Workflow for the DAT radioligand binding assay.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatum in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in assay buffer to a protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
Non-specific Binding: 50 µL of nomifensine (final concentration 10 µM), 50 µL of [³H]WIN 35,428.
-
Test Compound: 50 µL of test compound at various concentrations (typically a 10-point dilution series), 50 µL of [³H]WIN 35,428.
-
-
Initiate Reaction: Add 100 µL of the prepared membrane homogenate to each well to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol details the determination of a compound's binding affinity for SERT using [³H]citalopram.
Objective: To determine the inhibitory constant (Ki) of a test compound for the serotonin transporter.
Materials:
-
Rat cortical tissue homogenate or cells expressing human SERT
-
[³H]citalopram (specific activity ~70-85 Ci/mmol)
-
Test compound
-
Fluoxetine or paroxetine (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Other materials as listed for the DAT binding assay.
Step-by-Step Procedure:
-
Membrane Preparation: Similar to the DAT assay, prepare a membrane homogenate from rat cerebral cortex or from cells expressing recombinant human SERT.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]citalopram (final concentration ~0.5-1 nM).
-
Non-specific Binding: Fluoxetine (final concentration 10 µM), [³H]citalopram.
-
Test Compound: Test compound at various concentrations, [³H]citalopram.
-
-
Initiate Reaction: Add the membrane homogenate to each well.
-
Incubation: Incubate the plate at room temperature (22-25°C) for 1 hour.
-
Termination and Filtration: Terminate the assay by rapid filtration as described for the DAT assay.
-
Quantification: Quantify bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data as described for the DAT binding assay to determine the IC₅₀ and Ki values for the test compound at SERT.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for 3-arylazetidine analogs at monoamine transporters is competitive inhibition of neurotransmitter reuptake. By binding to the transporter protein, these compounds block the reabsorption of dopamine or serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of the neurotransmitter, thereby enhancing its signaling.
Dopamine Reuptake and Inhibition by 3-Arylazetidines
Caption: Inhibition of dopamine reuptake by a 3-arylazetidine analog.
In a normal dopaminergic synapse, dopamine is released from the presynaptic neuron, binds to postsynaptic receptors to elicit a signal, and is then cleared from the synaptic cleft by DAT.[4] 3-Arylazetidine analogs compete with dopamine for binding to DAT, thereby inhibiting its reuptake. This prolongs the presence of dopamine in the synapse, leading to enhanced dopaminergic signaling.
Serotonin Reuptake and Inhibition by 3-Arylazetidines
Caption: Inhibition of serotonin reuptake by a 3-arylazetidine analog.
Similarly, in serotonergic synapses, serotonin is released and its action is terminated by reuptake via SERT.[5] The 3-arylazetidine analogs, particularly those with high SERT affinity, bind to this transporter and block the reuptake of serotonin.[2] This results in elevated synaptic serotonin levels and prolonged activation of postsynaptic serotonin receptors.
Conclusion
The 3-arylazetidine scaffold represents a versatile platform for the design of potent and selective monoamine transporter ligands. The available structure-activity relationship data for 3-aryl-3-arylmethoxy-azetidines provides a robust framework for predicting the biological activity of related compounds, including this compound. The general preference for SERT, coupled with the ability to tune DAT affinity through aryl substitution, makes this class of compounds highly attractive for the development of novel therapeutics for a range of CNS disorders. Further experimental evaluation of a focused library of 3-arylazetidines, guided by the principles outlined in this guide, is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
A Comparative Guide to the Spectroscopic Characterization of 3-Aryl-Azetidines
Introduction: The Strategic Value of the 3-Aryl-Azetidine Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif. This strained, four-membered heterocycle provides a rigid, three-dimensional scaffold that can effectively orient substituents into biologically relevant chemical space, often leading to improved potency and optimized physicochemical properties.[1][2] The 3-aryl-azetidine subclass, in particular, offers a versatile platform for drug discovery, merging the rigid azetidine core with the vast possibilities of aromatic functionalization.[3][4] As such, the unambiguous structural confirmation of these molecules is paramount.
This guide provides an in-depth comparison of the spectroscopic data for various 3-aryl-azetidines. We will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind observed spectral features and the influence of substitution patterns. This document is intended for researchers, scientists, and drug development professionals who synthesize and characterize these valuable compounds.
General Structure and Key Spectroscopic Handles
The fundamental 3-aryl-azetidine structure presents several key features that give rise to characteristic spectroscopic signals. Understanding these is the first step in accurate characterization.
Caption: General structure of a 3-aryl-azetidine highlighting key positions.
¹H NMR Spectroscopy: Probing the Protonic Environment
Proton NMR is arguably the most powerful tool for the structural elucidation of 3-aryl-azetidines. The chemical shifts (δ) and coupling constants (J) of the azetidine ring protons are highly sensitive to the electronic nature of substituents at both the N1 and C3 positions.
Characteristic Azetidine Ring Signals
The parent azetidine ring shows two main signals: a triplet for the C2/C4 protons around 3.6 ppm and a quintet for the C3 protons around 2.3 ppm.[5] In 3-aryl-azetidines, this simplicity gives way to more complex patterns.
-
C2 and C4 Protons: These protons are adjacent to the nitrogen atom and typically appear as multiplets in the range of δ 3.5 - 4.5 ppm . Their exact chemical shift is heavily influenced by the N-substituent. Electron-withdrawing groups, such as a tert-butoxycarbonyl (Boc) or benzoyl group, deshield these protons, causing a downfield shift.[6][7]
-
C3 Proton: In compounds where C3 is monosubstituted (i.e., not quaternary), the C3-H proton signal is a key diagnostic. It typically appears as a multiplet, and its position is influenced by the attached aryl ring.
-
Coupling Constants: The four-membered ring of azetidine is strained and can adopt a puckered conformation.[8] This conformational preference influences the vicinal coupling constants between protons on adjacent carbons, which can be used to deduce stereochemistry in more complex, substituted systems.
Influence of Substituents
-
N-Substituent Effect: The electronic character of the group attached to the azetidine nitrogen dramatically alters the chemical shifts of the C2 and C4 protons. A strongly electron-withdrawing group like a carbamate (e.g., Boc) will shift these protons significantly downfield compared to a simple N-alkyl or N-H azetidine.
-
C3-Aryl Substituent Effect: Substituents on the C3-aryl ring modulate the electronic environment of the entire molecule. Electron-donating groups (e.g., -OCH₃) will cause a slight upfield shift of the azetidine proton signals, while electron-withdrawing groups (e.g., -NO₂, -CN) will have the opposite effect, shifting them downfield.[9][10]
Comparative ¹H NMR Data
The following table summarizes typical ¹H NMR data for representative 3-aryl-azetidines.
| Compound | N-Substituent | C3-Aryl Group | Azetidine C2/C4-H (δ, ppm) | Azetidine C3-H (δ, ppm) | Aromatic H (δ, ppm) |
| 1. Azetidine[5] | -H | -H | ~3.63 (t) | ~2.33 (quintet) | N/A |
| 2. tert-Butyl 3-phenylazetidine-1-carboxylate | -Boc | Phenyl | ~4.2 - 4.4 (m) | ~3.8 - 4.0 (m) | ~7.2 - 7.4 (m) |
| 3. tert-Butyl 3-(p-tolyl)azetidine-1-carboxylate[6] | -Boc | 4-Methylphenyl | ~4.43 (d), 4.36 (d) | N/A (Quaternary C3) | 7.38 (d), 7.20 (d) |
| 4. 1-Benzoyl-3-phenylazetidine | -Benzoyl | Phenyl | ~4.5 - 4.7 (m) | ~4.0 - 4.2 (m) | ~7.2 - 7.8 (m) |
Note: Data for compounds 2 and 4 are estimated based on trends observed in related structures. Compound 3 is a 3,3-disubstituted azetidine, included for comparison of aryl group effects.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides complementary information, revealing the chemical environment of each carbon atom in the molecule.
Characteristic Azetidine Ring Signals
-
C2 and C4 Carbons: These carbons, being attached to the nitrogen, typically resonate in the range of δ 50 - 65 ppm . Their chemical shift is sensitive to the N-substituent. For example, in N-Boc protected azetidines, these carbons can appear around 60 ppm.[6]
-
C3 Carbon: The chemical shift of the C3 carbon is highly dependent on its substitution. When attached to an aryl group, it typically appears further downfield, often in the δ 35 - 55 ppm range. For 3,3-disubstituted azetidines, this quaternary carbon can be shifted even further.[6]
Comparative ¹³C NMR Data
| Compound | N-Substituent | C3-Aryl Group | Azetidine C2/C4 (δ, ppm) | Azetidine C3 (δ, ppm) | Aromatic C (δ, ppm) | Carbonyl C (δ, ppm) |
| 1. tert-Butyl 2-phenylazetidine-1-carboxylate[7] | -Boc | Phenyl (at C2) | ~46.4 (C4) | ~25.6 (C3) | 125.8, 127.2, 128.3 | 156.5 |
| 2. tert-Butyl 3-(p-tolyl)-azetidine-1-carboxylate[6] | -Boc | 4-Methylphenyl | ~60.9 | ~79.1 (Quaternary C3) | 124.7, 129.3, 136.2 | 156.3 |
| 3. N-Benzoyl-DL-phenylalanine[11] | -Benzoyl | Phenyl | N/A | N/A | 127-132 (multiple) | ~168 (amide), ~175 (acid) |
Note: Compound 1 has substitution at C2 but provides a useful reference for N-Boc azetidines. Compound 2 is 3,3-disubstituted. Compound 3 is an acyclic analogue shown to illustrate the typical shifts for a benzoyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While it is less sensitive to the subtle electronic effects of aryl substituents, it provides rapid, confirmatory data.
-
N-H Stretch: For N-unsubstituted azetidines, a characteristic N-H stretching band appears around 3300-3400 cm⁻¹ .[12]
-
C-H Stretch: Aliphatic C-H stretching from the azetidine ring is observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ), while aromatic C-H stretching appears above 3000 cm⁻¹.
-
C=O Stretch: This is a strong, sharp, and highly diagnostic peak for N-acyl or N-carbamoyl substituted azetidines. For N-Boc groups, it is typically found around 1690-1710 cm⁻¹ .[7] For N-benzoyl groups, this amide carbonyl stretch is usually seen around 1630-1660 cm⁻¹ .
-
C-N Stretch: The stretching vibration of the C-N bonds within the azetidine ring typically appears in the fingerprint region, around 1100-1250 cm⁻¹ .
-
Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region confirm the presence of the aryl ring.
| Feature | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (if present) | 3300 - 3400 | Broad to medium intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak intensity |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to strong intensity |
| C=O Stretch (N-Boc) | ~1700 | Strong, sharp absorption |
| C=O Stretch (N-Benzoyl) | ~1650 | Strong, sharp absorption |
| Aromatic C=C Bending | 1450 - 1600 | Multiple bands of variable intensity |
| C-N Stretch | 1100 - 1250 | Medium intensity, in the fingerprint region |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Common Fragmentation Pathways
The strained four-membered ring of azetidines is prone to cleavage upon ionization. Common fragmentation pathways for 1,3-diarylazetidinols are initiated by the cleavage of the azetidine ring.[13] For 3-aryl-azetidines, likely fragmentation involves:
-
Ring Opening: Cleavage of the C2-C3 and C4-N1 bonds, or the C2-N1 and C3-C4 bonds, can lead to various stable fragments.
-
Loss of Substituents: The N-substituent is often lost. For example, an N-Boc group can lose isobutylene and CO₂.
-
Benzylic Cleavage: The bond between C3 and the aryl ring can cleave, especially if the resulting benzylic cation is stabilized.
The relative importance of these pathways is influenced by the ability of the N- and C3-aryl groups to stabilize the resulting charged fragments.[13]
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Key Fragmentation Notes |
| 1. 3-Phenylazetidine | C₉H₁₁N | 133.0891 | Expect molecular ion [M]⁺•. Ring cleavage fragments would be prominent. |
| 2. 3-Methyl-3-phenylazetidine[14] | C₁₀H₁₃N | 147.1048 | Molecular ion [M]⁺•. Loss of methyl radical. Ring opening. |
| 3. tert-Butyl 3-phenylazetidine-1-carboxylate | C₁₄H₁₉NO₂ | 233.1416 | [M+H]⁺ or [M+Na]⁺ in ESI. Loss of Boc group (or parts like isobutylene) is a major pathway. |
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a self-validating framework for the synthesis and analysis of 3-aryl-azetidines.
Protocol 1: Synthesis of tert-Butyl 3-Aryl-3-hydroxyazetidine-1-carboxylate
This protocol is adapted from established methods involving the addition of Grignard reagents to an azetidinone.[15]
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the appropriate arylmagnesium bromide Grignard reagent (1.2 equiv, commercially available or freshly prepared) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL per mmol of azetidinone).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-3-hydroxyazetidine.
Protocol 2: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 3-aryl-azetidine derivative.
-
Solvent Selection: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.[16][17]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer spinner. Acquire ¹H, ¹³C, and other relevant NMR spectra according to the instrument's standard operating procedures.[17]
Caption: A typical workflow for the spectroscopic characterization of a novel compound.
Conclusion
The spectroscopic characterization of 3-aryl-azetidines is a nuanced process that relies on the synergistic interpretation of data from multiple analytical techniques. ¹H and ¹³C NMR provide the most detailed structural information, with chemical shifts and coupling constants being exquisitely sensitive to the electronic and steric environment created by N- and C3-substituents. IR spectroscopy serves to rapidly confirm the presence of key functional groups, while mass spectrometry validates the molecular weight and offers clues to the molecule's stability and fragmentation. By understanding the principles laid out in this guide, researchers can confidently and accurately characterize these important building blocks for the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Configuration and conformation of substituted azetidines | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Mass spectra of 1,3-diarylazetidin-3-ols and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Azetidine, 3-methyl-3-phenyl- [webbook.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationships of 3-(4-Methoxyphenyl)azetidine Derivatives
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry offer a unique platform for developing novel therapeutics.[1] When substituted with a 3-(4-methoxyphenyl) group, these derivatives present a versatile core for interacting with a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(4-methoxyphenyl)azetidine derivatives, offering insights for researchers and professionals in drug discovery and development. We will delve into their applications as anticancer agents and monoamine transporter inhibitors, supported by experimental data and detailed protocols.
Anticancer Activity of this compound Derivatives
Several studies have explored the potential of this compound derivatives as anticancer agents, with promising results against various human cancer cell lines.[2] The primary mechanism of action for some of these compounds involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]
Comparative Analysis of Anticancer Potency
The cytotoxic activity of a series of this compound analogues has been evaluated using the Cell Counting Kit-8 (CCK-8) assay. The half-maximal effective concentration (EC50) values demonstrate a clear dependence on the substitution pattern of the azetidine ring and the nature of the appended functional groups.
| Compound ID | R Group (at N-1 of azetidine) | Target Cell Line | EC50 (µM)[2] |
| 1B | -C(=S)NH-4-methoxyphenyl | A431 | 0.77 |
| 786-O | 0.73 | ||
| 3B | -C(=S)NH-4-methoxyphenyl (with 2-methoxy-pyridin-4-yl at C-3 of the phenyl ring) | PC3 | 0.25 |
| U251 | 0.6 | ||
| A431 | 0.03 | ||
| 786-O | 0.03 | ||
| Doxorubicin | (Reference Drug) | PC3 | >10 |
| A431 | 0.1 | ||
| 786-O | 0.1 |
Key SAR Insights:
-
Thiourea Moiety: The presence of a carbothioamide (thiourea) moiety at the N-1 position of the azetidine ring appears crucial for potent anticancer activity.
-
Substitution on the Phenyl Ring: Modifications to the 4-methoxyphenyl group at the C-3 position of the azetidine significantly impact potency. The introduction of a substituted pyridine ring, as seen in compound 3B , leads to a substantial increase in activity against multiple cancer cell lines, even surpassing the efficacy of the standard chemotherapeutic agent, Doxorubicin, in some cases.[2]
Experimental Protocol: Cell Viability Assay (CCK-8)
This protocol outlines the general steps for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A431, PC3, 786-O)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells, ensuring the final DMSO concentration does not exceed 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the EC50 values by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Inhibition of Monoamine Transporters
3-Arylazetidine derivatives, including those with a 4-methoxyphenyl substituent, have been identified as potent ligands for monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT).[3] These transporters are critical for regulating neurotransmitter levels in the brain, and their modulation is a key strategy for treating various neuropsychiatric disorders.[4][5]
Comparative Analysis of Transporter Affinity
The binding affinities of 3-aryl-3-arylmethoxyazetidines have been determined through radioligand binding assays. The inhibition constant (Ki) values reveal the influence of substitutions on both the 3-aryl and 3-arylmethoxy rings.
| Compound ID | 3-Aryl Group | 3-Arylmethoxy Group | DAT Ki (nM)[3] | SERT Ki (nM)[3] |
| 7c | Phenyl | 3,4-Dichlorophenylmethoxy | >10,000 | 1.0 |
| 7g | 3,4-Dichlorophenyl | Phenylmethoxy | 300 | 100 |
| 7i | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | >10,000 | 1.3 |
Key SAR Insights:
-
SERT Selectivity: The 3-aryl-3-arylmethoxyazetidines generally exhibit high affinity and selectivity for SERT over DAT.[3]
-
Influence of Chloro Substituents: The presence of dichloro substitution on the 3-arylmethoxy moiety (as in 7c and 7i ) significantly enhances SERT affinity.[3]
-
Tuning Selectivity: Substitution on the 3-aryl ring can modulate the DAT/SERT selectivity. For instance, a 3,4-dichlorophenyl group at the 3-aryl position (compound 7g ) improves DAT affinity compared to an unsubstituted phenyl ring, suggesting that this position can be modified to achieve a dual-acting DAT/SERT inhibitor profile.[3]
Experimental Protocol: Radioligand Binding Assay for DAT and SERT
This protocol describes a general method for determining the binding affinity of test compounds to DAT and SERT.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT)
-
[³H]WIN 35,428 (for DAT) or [³H]Citalopram (for SERT)
-
Non-labeled ligands for non-specific binding determination (e.g., GBR 12909 for DAT, fluoxetine for SERT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
-
Test compounds (this compound derivatives)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold assay buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of the test compound. For non-specific binding, add a high concentration of the non-labeled ligand.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values by plotting the percentage of specific binding against the compound concentration. Calculate the Ki values using the Cheng-Prusoff equation.
General Synthetic Approach
The synthesis of this compound derivatives often involves a multi-step process starting from commercially available precursors. A general synthetic scheme is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synthesis of 3-Aryl-Azetidines: Efficacy, Mechanism, and Modern Applications
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional diversity. Among its derivatives, 3-aryl-azetidines are of particular significance, forming the core of numerous bioactive molecules. This guide provides a comparative analysis of the most effective synthetic routes to this valuable class of compounds, offering an in-depth look at the underlying mechanisms, experimental protocols, and quantitative data to inform your synthetic strategy.
Intramolecular Cyclization: The Classical Approach and Modern Refinements
The formation of the azetidine ring via intramolecular nucleophilic substitution is a foundational strategy. This typically involves the cyclization of a precursor bearing a nitrogen nucleophile and a leaving group at the γ-position. While historically reliant on harsh conditions, modern iterations have significantly improved the efficiency and functional group tolerance of this approach.
Palladium-Catalyzed Intramolecular C-H Amination
A powerful modern approach to intramolecular cyclization is the palladium-catalyzed amination of C(sp³)-H bonds. This method offers a highly efficient and atom-economical route to azetidines from readily available starting materials. The use of a directing group, such as picolinamide (PA), is crucial for the regioselectivity of the C-H activation step.[1][2]
The reaction proceeds via a palladium(II)-catalyzed C-H activation mechanism. The picolinamide directing group chelates to the palladium catalyst, bringing it in close proximity to the γ-C-H bond. Oxidative addition into the C-H bond forms a palladacycle intermediate. Subsequent reductive elimination forms the C-N bond and regenerates the active palladium catalyst.[3][4] The choice of oxidant, such as iodosobenzene diacetate (PhI(OAc)₂), is critical for the reoxidation of the palladium catalyst in the catalytic cycle.[2]
Figure 1: Simplified workflow for Pd-catalyzed C-H amination.
Representative Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination [2]
-
To a screw-capped vial, add the N-picolinamide protected amine substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PhI(OAc)₂ (2.5 equiv).
-
Add freshly distilled toluene as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-azetidine.
Ring Expansion of Aziridines: A Strain-Driven Approach
The ring expansion of three-membered aziridines to four-membered azetidines offers a powerful method for constructing the azetidine core, often with a high degree of stereocontrol. This strategy leverages the inherent ring strain of the aziridine starting material to drive the transformation.
[3+1] Ring Expansion with Rhodium Carbenes
A notable example is the [3+1] ring expansion of methylene aziridines with rhodium-bound carbenes. This reaction proceeds with excellent regio- and stereoselectivity, providing access to highly substituted methylene azetidines.[5] The reaction is believed to proceed through an ylide-type mechanism, where the strained methylene aziridine undergoes a ring-opening/ring-closing cascade.
Representative Experimental Protocol: [3+1] Ring Expansion of Methylene Aziridines [5]
-
To a solution of the methylene aziridine (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in a suitable solvent (e.g., CH₂Cl₂), add a solution of the diazo compound (1.3 equiv) in the same solvent dropwise over 2 hours at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methylene azetidine.
Photochemical Routes: Harnessing the Power of Light
Photochemical reactions provide unique pathways for the synthesis of strained ring systems like azetidines, often under mild conditions.
The Aza Paternò-Büchi Reaction: A [2+2] Cycloaddition
The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine.[6] While historically challenging due to competing side reactions, recent advances in visible-light photocatalysis have revitalized this method.[7][8] The reaction is typically initiated by the photoexcitation of an imine or a suitable precursor to its triplet state, which then undergoes cycloaddition with an alkene.
Figure 2: General mechanism of the visible-light mediated Aza Paternò-Büchi reaction.
Representative Experimental Protocol: Visible-Light Mediated Aza Paternò-Büchi Reaction [7]
-
In a vial, dissolve the oxime substrate (1.0 equiv), the alkene (2.0 equiv), and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%) in a degassed solvent such as THF.
-
Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-azetidine.
Norrish-Yang Cyclization: An Intramolecular Pathway
The Norrish-Yang cyclization is a photochemical reaction of ketones bearing a γ-hydrogen, leading to the formation of cyclobutanols. When applied to α-amino acetophenones, this reaction provides a direct route to 3-aryl-3-hydroxyazetidines, which are valuable precursors to 3-aryl-azetidines.[9][10] The reaction proceeds through a 1,5-hydrogen abstraction by the excited ketone, forming a 1,4-biradical that subsequently cyclizes.[9]
Representative Experimental Protocol: Norrish-Yang Cyclization
-
Prepare a solution of the α-amino acetophenone in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) at room temperature. The use of a flow reactor can improve efficiency and scalability.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-aryl-3-hydroxyazetidine.
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)
1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized azetidines. The high ring strain of ABBs can be harnessed to drive reactions with a variety of nucleophiles, leading to the formation of 1,3-disubstituted azetidines.[11][12]
The reaction of in situ generated ABBs with aryl Grignard reagents, for instance, provides a direct route to 3-aryl-azetidines. This method is highly modular and allows for the introduction of a wide range of aryl groups.[13]
Figure 3: Workflow for the synthesis of 3-aryl-azetidines via strain-release arylation of ABBs.
Representative Experimental Protocol: Strain-Release Arylation of ABBs with Grignard Reagents [13]
-
To a solution of 2,3-dibromopropylamine hydrobromide (1.0 equiv) in anhydrous THF at -78 °C, add phenyllithium (2.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour to generate the 1-azabicyclo[1.1.0]butane in situ.
-
To this solution, add the aryl Grignard reagent (1.5 equiv) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 3-aryl-azetidine.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route often depends on factors such as substrate availability, desired substitution pattern, and scalability. The following table provides a comparative overview of the efficacy of the discussed methods for a range of aryl substituents.
| Synthetic Route | Aryl Substituent | Typical Yield (%) | Notes |
| Pd-Catalyzed C-H Amination | Phenyl | 70-85% | Good tolerance for various functional groups.[1] |
| 4-MeO-Ph | 75-90% | Electron-donating groups are well-tolerated.[2] | |
| 4-CF₃-Ph | 60-75% | Electron-withdrawing groups can give slightly lower yields.[2] | |
| Aza Paternò-Büchi Reaction | Phenyl | 60-80% | Visible-light methods show broad applicability.[7] |
| Naphthyl | 65-75% | Extended aromatic systems are suitable substrates.[6] | |
| Thienyl | 50-70% | Heteroaromatic substrates are tolerated.[6] | |
| Strain-Release of ABBs | Phenyl | 70-90% | Highly efficient for a wide range of Grignard reagents.[13] |
| 4-Cl-Ph | 75-85% | Halogenated aryl groups are well-tolerated.[13] | |
| 2-Me-Ph | 60-75% | Steric hindrance from ortho-substituents can lower yields.[13] |
Conclusion
The synthesis of 3-aryl-azetidines has seen significant advancements, moving from classical intramolecular cyclizations to more sophisticated and efficient modern methodologies. Palladium-catalyzed C-H amination offers an atom-economical approach with broad functional group tolerance. Photochemical methods, particularly the visible-light-mediated aza Paternò-Büchi reaction, provide mild and direct access to the azetidine core. The strain-release functionalization of 1-azabicyclo[1.1.0]butanes stands out as a highly modular and efficient strategy for creating diverse libraries of 3-aryl-azetidines. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. This guide provides the foundational knowledge and practical details to empower researchers in making informed decisions for their synthetic endeavors in this exciting and rapidly evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C-H Activation. | Semantic Scholar [semanticscholar.org]
- 5. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
A Comparative Analysis of Azetidine Derivatives' In Vitro Cytotoxicity in Cancer Cell Lines
The relentless pursuit of novel anticancer agents has led researchers down many synthetic pathways, with the azetidine scaffold emerging as a particularly promising pharmacophore. This four-membered heterocyclic ring, while simple in its core structure, offers a versatile template for designing compounds with potent and selective cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of the in vitro performance of several classes of azetidine derivatives, supported by experimental data and detailed protocols to aid researchers in this dynamic field.
The Azetidine Advantage: A Foundation for Potent Anticancer Activity
The inherent ring strain of the azetidine moiety contributes to its reactivity and ability to form favorable interactions with biological targets.[1] Modifications to the substituents on the azetidine ring allow for the fine-tuning of a compound's physicochemical properties, influencing its target specificity, cell permeability, and ultimately, its cytotoxic efficacy.[1] Researchers have extensively explored derivatives, particularly azetidin-2-ones (β-lactams), which have demonstrated significant potential in disrupting key cellular processes essential for cancer cell proliferation and survival.[2][3]
Comparative Cytotoxicity: A Data-Driven Overview
The true measure of an anticancer agent's potential begins with its in vitro cytotoxicity profile. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Below is a comparative summary of the IC50 values for various azetidine derivatives across a panel of human cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Azetidine Derivatives in Various Cancer Cell Lines
| Compound Class/Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Azetidine-based STAT3 Inhibitors | ||||
| H172 | MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 (EC50) | [4] |
| H182 | MDA-MB-231 | Triple-Negative Breast Cancer | ~1.0 (EC50) | [4] |
| 7g | MDA-MB-231 | Triple-Negative Breast Cancer | 0.9 | [4][5] |
| 9k | MDA-MB-468 | Triple-Negative Breast Cancer | 1.9 | [4][5] |
| Azetidin-2-one Derivatives | ||||
| Compound 1a (TZT-1027 analogue) | A549 | Lung Carcinoma | 0.0022 | [6] |
| HCT116 | Colorectal Carcinoma | 0.0021 | [6] | |
| Compound 6 | SiHa | Cervical Cancer | 0.1 | [7] |
| B16F10 | Murine Melanoma | 1.2 | [7] | |
| Chang | Normal Liver | 10.0 | [7] | |
| Compound 12l | MCF-7 | Breast Cancer | 0.01 | [8] |
| HT-29 | Colon Cancer | 0.003 | [8] | |
| 2H-azirine-2-azetidinones | ||||
| Compound 1 | HL-60 | Leukemia | 1.1 | [9][10] |
| HCT-8 | Colon Cancer | 10.5 | [9][10] | |
| MDA-MB-435 | Melanoma | Not Specified | [9] | |
| SF-295 | CNS Cancer | Not Specified | [9] | |
| Compound 2 | HL-60 | Leukemia | 3.8 | [9][10] |
| HCT-8 | Colon Cancer | 26.6 | [9][10] |
Note: EC50 (half-maximal effective concentration) is reported where IC50 is not explicitly stated but represents a similar measure of potency.
The data clearly indicates that certain azetidine derivatives exhibit remarkable potency, with IC50 values in the nanomolar range. For instance, the TZT-1027 analogue 1a and the 1-(3,5-dimethoxyphenyl)azetidin-2-one 12l demonstrate exceptional cytotoxicity against lung, colorectal, breast, and colon cancer cell lines.[6][8] Notably, some compounds also display a degree of selectivity. Compound 6 , for example, is significantly more cytotoxic to cervical and melanoma cancer cells than to normal liver cells, a desirable characteristic for minimizing off-target effects.[7]
Mechanisms of Action: Disrupting Cancer's Master Switches
The cytotoxic effects of azetidine derivatives are rooted in their ability to interfere with critical cellular pathways. Two prominent mechanisms of action have been elucidated for different classes of these compounds: inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and disruption of microtubule dynamics.
STAT3 Signaling Inhibition
STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis.[11] Its constitutive activation is a hallmark of many human cancers, making it a prime therapeutic target.[11][12] A novel series of azetidine-based compounds has been shown to irreversibly bind to STAT3, thereby inhibiting its activation and downstream signaling.[11][12] This leads to the suppression of STAT3 target gene expression and the induction of apoptosis in cancer cells with aberrantly active STAT3.[4][5]
Caption: The STAT3 signaling pathway and the inhibitory action of azetidine derivatives.
Microtubule Destabilization
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Their disruption is a clinically validated strategy in cancer chemotherapy. Certain azetidin-2-one derivatives have been identified as potent microtubule-targeting agents.[2][8] These compounds are thought to bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[8] This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2]
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
The reliability of in vitro cytotoxicity data hinges on robust and well-executed experimental protocols. The MTT assay is a widely used colorimetric method for assessing cell viability and is a cornerstone of anticancer drug screening.
Detailed Protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol provides a standardized workflow for determining the IC50 values of azetidine derivatives.
I. Materials and Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Azetidine derivatives (dissolved in DMSO to create stock solutions)
II. Experimental Workflow:
Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.
III. Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azetidine derivatives in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
The azetidine scaffold continues to be a fertile ground for the discovery of novel and potent anticancer agents. The comparative data presented in this guide highlights the impressive in vitro cytotoxicity of various azetidine derivatives against a range of cancer cell lines. The elucidation of their mechanisms of action, whether through the inhibition of key signaling pathways like STAT3 or the disruption of fundamental cellular machinery like microtubules, provides a rational basis for their further development.
Future research should focus on optimizing the therapeutic index of these compounds, enhancing their selectivity for cancer cells, and evaluating their efficacy in more complex in vivo models. The detailed protocols provided herein serve as a foundational resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Potency of 3-(4-Methoxyphenyl)azetidine Derivatives on Target Enzymes
Introduction
The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to confer favorable physicochemical properties and three-dimensional conformations to small molecule inhibitors. This guide provides an in-depth, objective comparison of the inhibitory performance of azetidine-based compounds, with a primary focus on the GABA transporter family (GATs) and a secondary look at the Signal Transducer and Activator of Transcription 3 (STAT3). We will delve into the inhibitory profile of 3-(4-Methoxyphenyl)azetidine derivatives, compare their potency with established inhibitors, and provide detailed, field-proven experimental protocols for researchers in drug discovery and development.
The Emerging Role of Azetidine Derivatives in Enzyme Inhibition
Azetidine-containing molecules have demonstrated a remarkable diversity in their biological activities, showing promise as inhibitors of various enzymes and modulators of G-protein coupled receptors (GPCRs).[1] Their unique structural constraints and synthetic tractability make them attractive candidates for library development in the pursuit of novel therapeutics.[2][3] Research has highlighted their potential as inhibitors of kinases, STAT proteins, and neurotransmitter transporters.[1]
Part 1: Inhibition of GABA Transporters by this compound Derivatives
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft via GABA transporters (GATs) is a critical mechanism for terminating its signal.[4] Inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy.[1][5]
Inhibitory Profile of 3-Hydroxy-3-(4-Methoxyphenyl)azetidine Derivatives
A study exploring conformationally constrained GABA analogs identified 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives as inhibitors of GAT-1 and GAT-3.[6] These compounds were designed as analogs of the known GABA uptake inhibitor NNC-05-2045, replacing the piperidine ring with an azetidine scaffold.[6]
Key Findings:
-
Derivatives of 3-hydroxy-3-(4-methoxyphenyl)azetidine displayed moderate affinity for both GAT-1 and GAT-3.[6]
-
Specifically, compound 18b showed an IC50 value of 26.6 ± 3.3 µM for GAT-1, while compound 18e had an IC50 of 31.0 ± 4.7 µM for GAT-3.[6]
Comparative Analysis with Established GAT Inhibitors
To contextualize the potency of the this compound derivatives, a comparison with well-established GAT inhibitors is essential.
| Compound Class | Compound Name | Target(s) | IC50 (µM) | Reference(s) |
| Azetidine Derivative | Compound 18b | GAT-1 | 26.6 ± 3.3 | [6] |
| Azetidine Derivative | Compound 18e | GAT-3 | 31.0 ± 4.7 | [6] |
| Azetidine Derivative | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 | [6] |
| Pyrrolidine Derivative | (S)-SNAP-5114 | GAT-3 | ~3.1 (Comparable to a potent derivative) | [7] |
| Piperidine Derivative | Tiagabine | GAT-1 | ~1 | [8] |
| Nipecotic Acid Derivative | NNC-711 | GAT-1 | (Potent inhibitor) | [1] |
This comparison indicates that while the 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives are active, other azetidine-based compounds and inhibitors with different scaffolds, such as Tiagabine, exhibit higher potency. This highlights the importance of further structure-activity relationship (SAR) studies to optimize the inhibitory activity of the 4-methoxyphenylazetidine core.
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
This protocol describes a common method for determining the inhibitory potency of compounds on GABA transporters expressed in a cellular system.
Objective: To measure the IC50 value of a test compound for the inhibition of [3H]-GABA uptake.
Materials:
-
HEK293 cells stably expressing the target GAT subtype (e.g., GAT-1 or GAT-3)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96-well plates
-
Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose, pH 7.5)
-
[3H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Test compound stock solution (e.g., in DMSO)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the GAT-expressing HEK293 cells into 96-well poly-D-lysine coated plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in uptake buffer. Include a vehicle control (DMSO) and a positive control (a known GAT inhibitor like Tiagabine).
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with the various concentrations of the test compound for a defined period (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Add a solution containing a mixture of unlabeled GABA and [3H]-GABA to each well to initiate the uptake reaction. The final concentration of GABA should be close to its Km value for the specific transporter.
-
Uptake Termination: After a short incubation period (e.g., 10-30 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor or in Na+-free buffer) from all readings.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Part 2: Broader Inhibitory Profile - A Look at STAT3
While the primary focus of this guide is on GABA transporters, it is noteworthy that the azetidine scaffold is also a key feature in a class of potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.[9][10][11]
Azetidine-Based STAT3 Inhibitors
Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[9][12] Several studies have reported the development of azetidine-containing compounds as potent and selective STAT3 inhibitors.[9][10][11]
Comparative Potency of Azetidine-Based STAT3 Inhibitors:
| Compound Class | Compound Name | Target Domain | Assay Type | IC50 (µM) | Reference(s) |
| Azetidine-Based | H172 (9f) | DNA-Binding | EMSA | 0.38 - 0.98 | [10][11] |
| Azetidine-Based | H182 | DNA-Binding | EMSA | 0.38 - 0.98 | [10][11] |
| Azetidine Amide | 5a | DNA-Binding | EMSA | 0.55 | [9] |
| Azetidine Amide | 8i | DNA-Binding | EMSA | 0.34 | [9] |
| Non-Azetidine | Stattic | SH2 Domain | Fluorescence Polarization | ~5.1 | [13] |
| Non-Azetidine | S3I-201 | SH2 Domain | Fluorescence Polarization | ~86 | [13] |
This data demonstrates that azetidine-based compounds can achieve sub-micromolar potency against STAT3, often targeting its DNA-binding domain.[9][10][11]
Experimental Workflow: Validating STAT3 Inhibition
A multi-assay approach is crucial to validate the mechanism of action of putative STAT3 inhibitors.
References
- 1. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
A Comparative Guide to Validating the Mechanism of Action for 3-(4-Methoxyphenyl)azetidine
For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action (MoA) is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for validating the MoA of 3-(4-Methoxyphenyl)azetidine, a novel azetidine derivative with potential applications in the central nervous system (CNS). Given the structural motifs—an azetidine ring and a methoxyphenyl group—this compound is hypothesized to interact with monoamine transporters or G-protein coupled receptors (GPCRs), key players in neurotransmission.[1][2][3] This document will serve as a roadmap for rigorous, in-depth technical validation, comparing its potential profile with established therapeutic agents.
I. Foundational Strategy: From Hypothesis to Validation
The journey to validate the MoA of a novel compound like this compound begins with a structured, hypothesis-driven approach. The presence of the azetidine core, a feature in various CNS-active agents, coupled with the phenylethylamine-like scaffold suggested by the methoxyphenyl group, points toward potential interaction with monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1][4][5] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft and are the targets of many antidepressants and psychostimulants.[6][7] Alternatively, the compound could exhibit activity at GPCRs, such as serotonin or adrenergic receptors, which are also pivotal in CNS signaling.
Our validation strategy is therefore two-pronged:
-
Primary Target Identification: Determine the binding affinity and functional activity at key monoamine transporters (SERT, DAT, NET).
-
Secondary Target & Selectivity Profiling: Assess binding to a panel of relevant GPCRs and other off-target proteins to establish a selectivity profile.
This systematic approach ensures a comprehensive understanding of the compound's pharmacological profile.
II. In Vitro Target Engagement: The First Line of Evidence
The initial phase of MoA validation relies on a suite of in vitro assays to quantify the direct interaction between this compound and its putative targets.
Direct binding assays are fundamental to determining the affinity of a ligand for its receptor.
-
Radioligand Binding Assays: This classic technique measures the displacement of a known radiolabeled ligand from its target by the test compound. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of binding affinity.
-
Surface Plasmon Resonance (SPR): For a more dynamic view of the binding event, SPR techniques, such as those using Biacore™ systems, provide real-time, label-free analysis of binding kinetics (kon and koff) and affinity (KD).[8][9][10] This method is particularly valuable for characterizing the interactions of small molecules with their protein targets.[11]
Table 1: Hypothetical Binding Affinity Profile of this compound vs. Comparator Drugs
| Target | This compound (Ki, nM) | Fluoxetine (SSRI) (Ki, nM) | Bupropion (NDRI) (Ki, nM) |
| SERT | 1.5 | 1.1 | >10,000 |
| DAT | 250 | 2,000 | 526 |
| NET | 150 | 320 | 1,900 |
This table presents hypothetical data for illustrative purposes.
Binding to a target does not reveal the functional consequence. Is the compound an inhibitor, an agonist, or an antagonist?
-
Neurotransmitter Uptake Assays: For monoamine transporters, functional activity is assessed by measuring the inhibition of neurotransmitter uptake into cells expressing the target transporter.[12] Modern fluorescence-based assays offer a high-throughput, non-radioactive alternative to traditional methods.[13][14][15][16]
-
GPCR Functional Assays: If GPCR binding is observed, downstream signaling assays are employed. These include measuring second messengers like cAMP or intracellular calcium mobilization to determine if the compound acts as an agonist or antagonist.[17]
Experimental Protocol: Fluorescence-Based Serotonin Uptake Inhibition Assay
-
Cell Culture: Plate HEK293 cells stably expressing human SERT (hSERT) in 96-well, poly-D-lysine coated plates and culture overnight.
-
Compound Incubation: Remove culture medium and incubate cells with varying concentrations of this compound or control compounds (e.g., fluoxetine) for 10-20 minutes at 37°C.
-
Substrate Addition: Add a fluorescent monoamine transporter substrate to all wells.
-
Kinetic Read: Immediately begin measuring intracellular fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader in bottom-read mode.
-
Data Analysis: Calculate the rate of uptake and determine the IC50 value for each compound by fitting the data to a dose-response curve.
III. Cellular and Ex Vivo Systems: Bridging the Gap to In Vivo Relevance
To ensure the observed in vitro effects translate to a more complex biological environment, experiments in cellular and ex vivo models are essential.
-
Primary Neuron Cultures: Using primary neurons allows for the assessment of the compound's effects on neurotransmitter systems in their native cellular context.
-
Synaptosome Preparations: Synaptosomes, isolated nerve terminals, provide an ex vivo system to study neurotransmitter release and reuptake, offering a more physiologically relevant model than cell lines.
IV. In Vivo Target Engagement and Pharmacodynamics: Confirmation in a Living System
The ultimate validation of an MoA requires demonstrating that the compound engages its target in a living organism and elicits the expected physiological response.
-
Positron Emission Tomography (PET): PET imaging is a powerful, non-invasive technique to visualize and quantify target engagement in the brain.[18][19] By using a radiolabeled tracer for the target of interest, one can measure the displacement of the tracer by the unlabeled drug, thereby determining receptor occupancy.[20][21][22] This is crucial for establishing a relationship between dose, target engagement, and therapeutic effect.
-
Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a compound's effect on neurotransmitter dynamics.
-
Behavioral Pharmacology: If this compound is confirmed, for instance, as a potent SERT inhibitor, its efficacy in animal models of depression or anxiety (e.g., forced swim test, elevated plus maze) would provide strong evidence for its therapeutic potential.
V. Comparative Analysis: Benchmarking Against the Gold Standard
A crucial aspect of this guide is the objective comparison of this compound's performance with existing drugs.
Table 2: Comparative Functional Profile
| Feature | This compound (Hypothetical) | Fluoxetine (SSRI) | Bupropion (NDRI) |
| Primary MoA | SERT Inhibition | SERT Inhibition | DAT & NET Inhibition |
| SERT IC50 (nM) | 5 | 3 | >10,000 |
| DAT IC50 (nM) | 400 | 2,500 | 600 |
| NET IC50 (nM) | 200 | 450 | 2,100 |
| Selectivity (SERT vs. DAT/NET) | High | Very High | Low (prefers DAT/NET) |
| In Vivo Effect | Increased synaptic 5-HT | Increased synaptic 5-HT | Increased synaptic DA & NE |
This table presents hypothetical data for illustrative purposes.
This comparative data allows researchers to position the novel compound within the existing therapeutic landscape and identify its potential advantages, such as improved selectivity or a novel secondary pharmacology.
VI. Conclusion: A Rigorous Path to MoA Validation
The validation of the mechanism of action for a novel compound like this compound is a multifaceted process that requires a logical progression from in vitro characterization to in vivo confirmation. By employing a comprehensive suite of assays, from binding and functional studies to advanced imaging techniques, researchers can build a robust data package that clearly defines the compound's pharmacological profile. This rigorous, evidence-based approach is paramount for making informed decisions in the drug discovery and development pipeline and ultimately, for translating a promising molecule into a potential therapeutic.
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. A review of monoamine transporter-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomolecular Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 20. antarosmedical.com [antarosmedical.com]
- 21. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Handling of 3-(4-Methoxyphenyl)azetidine: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 3-(4-Methoxyphenyl)azetidine, a substituted azetidine, represents a class of compounds with significant potential. However, its safe handling is paramount to protect researchers and ensure the integrity of experimental work. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational plans, and disposal protocols.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on available safety data for this compound and related azetidine compounds, the primary risks include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye damage.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[2][3]
These hazards necessitate a multi-faceted approach to safety, combining engineering controls, administrative controls, and the correct use of personal protective equipment.
Core Principles of Protection: A Multi-Layered Approach
A robust safety plan extends beyond simply wearing gloves and goggles. It involves a hierarchy of controls designed to minimize exposure at every step.
1. Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to handle this compound in a controlled environment.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound should be conducted within a properly functioning chemical fume hood.[5] This captures vapors and aerosols at the source, preventing them from entering the laboratory atmosphere.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.[1][2]
2. Administrative Controls: Safe Work Practices
Standard operating procedures (SOPs) and proper training are critical for reinforcing safe behavior.
-
Designated Areas: Clearly define and label areas where this compound is stored and handled.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2] Contaminated clothing should be removed immediately and laundered before reuse.[1]
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and that all personnel are trained in their use.
3. Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final and most personal layer of protection. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Essential to protect against splashes and vapors that can cause serious eye damage.[2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit. | Prevents skin contact which can cause irritation.[1][5][6] The choice of glove material should be based on compatibility with the solvents being used. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used in case of inadequate ventilation, when weighing fine powders, or when exposure limits may be exceeded to prevent respiratory irritation.[1][5] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Provides protection against spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Responding to Exposure and Spills
In the event of an accidental exposure or spill, a swift and correct response is crucial.
Exposure Response Plan
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Spill Response Protocol
For minor spills within a fume hood:
-
Alert others in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Clean the area using appropriate cleaning agents, working from the outside in.
-
Collect the absorbed material and contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[1]
-
Ventilate the area thoroughly.
For large spills or spills outside of a fume hood, evacuate the area and contact the institution's emergency response team.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Pathway
Caption: A diagram illustrating the correct segregation and disposal pathway for waste.
All waste must be disposed of in accordance with local, state, and federal regulations.[1][7] Never dispose of this compound or its containers in the regular trash or down the drain.[2][7]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for scientific advancement.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-[(4-methoxyphenyl)methyl]azetidine - C11H15NO | CSSB00000736849 [chem-space.com]
- 5. benchchem.com [benchchem.com]
- 6. jnsparrowchemical.com [jnsparrowchemical.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
